Product packaging for 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone(Cat. No.:CAS No. 59208-55-8)

1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone

Cat. No.: B6309593
CAS No.: 59208-55-8
M. Wt: 242.27 g/mol
InChI Key: QWJBLSOLPSJDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.094294304 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B6309593 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone CAS No. 59208-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-2-4-11(5-3-10)8-14(17)13-7-6-12(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJBLSOLPSJDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of 1 2,4 Dihydroxyphenyl 2 P Tolylethanone Within Contemporary Chemical Research

Historical Trajectories and Initial Investigations of Phenolic Ethanones

The study of phenolic compounds has a rich history, dating back to the 19th century. Phenol (B47542) itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.org This discovery paved the way for the exploration of a vast class of related aromatic compounds. The development of the petrochemical industry later provided new feedstocks for phenol production on a large scale. wikipedia.org The early 20th century saw significant advancements in synthesizing phenolic materials, such as the creation of Bakelite, the first synthetic thermoset polymer, by Dr. Leo Baekeland, who was experimenting with the reaction between phenol and formaldehyde. atlasfibre.com

Phenolic ethanones, a subgroup to which 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone belongs, emerged as important intermediates and target molecules in organic synthesis. These compounds, characterized by a ketone group attached to a phenolic ring system, are often referred to by class names such as deoxybenzoins or acetophenones depending on the specific substitution. Deoxybenzoin (B349326) compounds, for example, are recognized as key intermediates in the synthesis of isoflavones. researchgate.net Initial investigations often focused on their synthesis and isolation from natural sources. For instance, various deoxybenzoin derivatives have been identified in plants like Glycyrrhiza sp. and from marine organisms. researchgate.net The foundational work on reactions like the Friedel-Crafts acylation provided a reliable method for synthesizing phenolic ketones, such as 2',4'-dihydroxyacetophenone (B118725) (also known as resacetophenone), a structural precursor to the title compound. nist.gov

Structural Classification and General Chemical Significance of this compound

This compound is classified as a deoxybenzoin, which is a type of 1,2-diaryl ethanone (B97240). Its structure features a 2,4-dihydroxyphenyl group (a resorcinol (B1680541) moiety) attached to the carbonyl carbon and a p-tolyl group (a toluene (B28343) substituent) attached to the alpha-carbon. The presence of the hydroxyl groups on the phenyl ring and the ketone functional group makes it a versatile chemical entity.

The general chemical significance of this compound and its analogs stems from their role as building blocks in organic synthesis. The reactive sites—the phenolic hydroxyl groups, the carbonyl group, and the adjacent methylene (B1212753) bridge—allow for a variety of chemical transformations. They are precursors for synthesizing more complex molecules with potential biological activities. For example, derivatives of 2,4-dihydroxyacetophenone are used to create chalcones, which are studied for their industrial and biodynamic properties. icm.edu.pl Furthermore, deoxybenzoin derivatives are investigated for a range of biological properties, including urease inhibitory and antimicrobial activities. researchgate.net The crystal structure of related compounds reveals that the two benzene (B151609) rings are typically not coplanar, and the molecule engages in hydrogen bonding, which influences its physical properties and interactions. researchgate.netresearchgate.net

Table 1: Chemical Identification of this compound

Identifier Value
CAS Number 59208-55-8 sigmaaldrich.com
Molecular Formula C₁₅H₁₄O₃ sigmaaldrich.com
Molecular Weight 242.27 g/mol
InChI Key QWJBLSOLPSJDRG-UHFFFAOYSA-N sigmaaldrich.com

| Class | Deoxybenzoin / Phenolic Ethanone |

Note: Data sourced from chemical suppliers and databases.

Current Research Landscape and Emerging Academic Directions for this compound

Contemporary research continues to explore the synthetic utility and potential applications of this compound and structurally similar phenolic ethanones. A significant area of investigation is their use as scaffolds for creating novel compounds with targeted biological activities.

Detailed Research Findings:

Synthesis of Bioactive Molecules: Research has demonstrated the synthesis of novel thieno-1,3-thiazin-4-ones from derivatives of 2,4-dihydroxyphenyl methanethiones. These resulting compounds have shown concentration-dependent anticancer activity against lung cancer (A549), colon cancer (HT-29), and glioma (C6) cell lines in vitro. nih.gov

Enzyme Inhibition: Derivatives of 2,4-dihydroxyacetophenone have been synthesized and evaluated as potent inhibitors of phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3), which are important targets in cardiovascular and other diseases. nih.gov

Precursors to Chalcones and Curcuminoid Analogues: The related 2,4-dihydroxy acetophenone (B1666503) is a common starting material in the Claisen-Schmidt condensation to produce chalcones, such as (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. icm.edu.pl Similarly, diarylpentanoid derivatives, which are analogues of curcumin, have been synthesized and show significant anti-inflammatory and analgesic properties in animal models. mdpi.com

Advanced Synthesis Methods: Modern synthetic chemistry focuses on developing more efficient and selective methods for preparing these types of molecules. This includes Lewis acid-catalyzed reactions and photocatalytic approaches for constructing the core ethanone structure. rsc.orgnih.gov

Emerging academic directions point towards the rational design of new derivatives based on the 1-(2,4-dihydroxyphenyl)ethanone framework. By modifying the substitution patterns on the aromatic rings, researchers aim to fine-tune the electronic and steric properties of the molecules to enhance their interaction with specific biological targets. In silico studies, including molecular docking, are increasingly used alongside traditional synthesis to predict the binding affinity of these compounds to enzymes and receptors, thereby guiding the development of new therapeutic agents. nih.gov

Synthetic Methodologies and Chemo Transformations of 1 2,4 Dihydroxyphenyl 2 P Tolylethanone

Retrosynthetic Analysis and Identification of Key Precursors for 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by mentally breaking down a target molecule into simpler, commercially available starting materials. organicreactions.org For this compound, two primary disconnections are logical.

The most evident disconnection is the carbon-carbon bond formed during an acylation reaction (C-CO bond), which points to a Friedel-Crafts type reaction. This bond cleavage between the resorcinol (B1680541) ring and the carbonyl carbon suggests resorcinol (1,3-dihydroxybenzene) as one key precursor and an activated derivative of p-tolylacetic acid , such as p-tolylacetyl chloride , as the other.

An alternative disconnection can be made at the Cα-Cβ bond of the ethanone (B97240) unit. However, given the common methods for forming such diaryl ketones, the acylation-based disconnection is the more strategically sound approach.

Therefore, the principal precursors identified through this analysis are resorcinol and p-tolylacetic acid or its derivatives.

Table 1: Retrosynthetic Analysis and Key Precursors

Target Molecule Disconnection Strategy Key Precursors Corresponding Forward Reaction
This compound Friedel-Crafts Acylation (Ar-C(O) bond) Resorcinol, p-Tolylacetyl chloride Friedel-Crafts Acylation
This compound Fries Rearrangement (Aryl ester C-O bond) Resorcinol, p-Tolylacetic acid Esterification followed by Fries Rearrangement

Classical and Modern Synthetic Routes towards this compound

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. masterorganicchemistry.com The direct acylation of resorcinol with p-tolylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a primary route to the target molecule. ijcps.orglibretexts.org

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of p-tolylacetyl chloride with AlCl₃. youtube.com The electron-rich resorcinol ring then attacks the acylium ion. The two hydroxyl groups on the resorcinol ring are strongly activating and ortho-, para-directing. Acylation is expected to occur regioselectively at the C-4 position, which is para to the hydroxyl at C-1 and ortho to the hydroxyl at C-2. This position is electronically activated by both hydroxyl groups and is sterically more accessible than the C-2 or C-6 positions. A stoichiometric amount of the Lewis acid is often required due to complexation with both the hydroxyl groups of the starting material and the carbonyl group of the product ketone. organic-chemistry.org

Alternative multi-step pathways can provide better control over regioselectivity or be suitable for substrates incompatible with harsh Friedel-Crafts conditions.

Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com The synthesis would proceed in two steps: first, the esterification of resorcinol with p-tolylacetic acid to form resorcinyl di-(p-tolylacetate), followed by the intramolecular Fries rearrangement. organicreactions.org The reaction conditions, such as temperature and solvent, can be tuned to favor either the ortho or para-acylated product. byjus.com For resorcinol, lower temperatures typically favor the formation of the para-substituted product, which would yield the desired this compound. ajchem-a.com

Hoesch Reaction: The Hoesch (or Houben-Hoesch) reaction is another method for synthesizing phenolic ketones. wikipedia.org This reaction involves the condensation of a phenol (B47542) or a polyhydric phenol with a nitrile in the presence of a Lewis acid (like ZnCl₂) and hydrogen chloride. For the target compound, resorcinol would be reacted with p-tolylacetonitrile. The reaction proceeds via an intermediate imine, which is subsequently hydrolyzed to the ketone during aqueous workup. wikipedia.org This method is particularly useful for highly activated phenols like resorcinol.

Table 2: Comparison of Synthetic Routes

Synthetic Route Key Reagents Typical Conditions Advantages Disadvantages
Friedel-Crafts Acylation Resorcinol, p-Tolylacetyl chloride, AlCl₃ Anhydrous solvent (e.g., nitrobenzene (B124822), CS₂) Direct, one-step reaction Requires stoichiometric Lewis acid, harsh conditions, potential for side reactions. organic-chemistry.org
Fries Rearrangement Resorcinyl di-(p-tolylacetate), AlCl₃ High temperature or photochemical conditions Good for regiocontrol, avoids intermolecular side products. wikipedia.orgsigmaaldrich.com Two-step process, can give mixtures of isomers. byjus.com

| Hoesch Reaction | Resorcinol, p-Tolylacetonitrile, ZnCl₂, HCl | Anhydrous ether, followed by aqueous hydrolysis | Good for electron-rich phenols, avoids using acyl halides. wikipedia.org | Requires handling of HCl gas and nitriles. |

Conventional Friedel-Crafts acylations often use stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, generating significant acidic waste. rsc.orgfuture4200.com Green chemistry principles aim to mitigate these issues. For the synthesis of this compound, several greener alternatives can be considered:

Heterogeneous Solid Acid Catalysts: Replacing homogeneous Lewis acids with recyclable solid acid catalysts is a key green strategy. Materials like zeolites, sulfated zirconia, and acid-treated clays (B1170129) can effectively catalyze acylation reactions. ijcps.orgrsc.orgresearchgate.net These catalysts are easily separated from the reaction mixture, minimize corrosion and waste, and can often be regenerated and reused. chemijournal.com

Solvent-Free Conditions: Performing the reaction under solvent-free or neat conditions, often with microwave irradiation, can reduce the use of volatile organic compounds (VOCs), shorten reaction times, and improve energy efficiency. organic-chemistry.orgchemijournal.com

Alternative Acylating Agents: Using carboxylic acids or anhydrides instead of acyl chlorides as acylating agents avoids the formation of corrosive HCl gas as a byproduct. ijcps.org

Derivatization Approaches and Analog Design for Structural Exploration

Derivatization of the this compound core allows for the systematic exploration of structure-activity relationships and the fine-tuning of physicochemical properties.

The 2,4-dihydroxyphenyl (resorcinol) moiety offers several handles for chemical modification, primarily the two phenolic hydroxyl groups and the activated aromatic ring itself.

Selective O-Alkylation: The two hydroxyl groups can be alkylated to form ethers. Research on the closely related 2,4-dihydroxyacetophenone has shown that highly regioselective alkylation of the 4-hydroxyl group can be achieved. nih.govresearchgate.net Using a mild base like cesium bicarbonate (CsHCO₃) with an alkyl halide in a polar aprotic solvent like acetonitrile (B52724) preferentially yields the 4-alkoxy-2-hydroxyphenyl derivative. nih.gov This selectivity is attributed to the higher acidity of the 4-OH proton compared to the 2-OH proton, which is involved in intramolecular hydrogen bonding with the carbonyl oxygen.

O-Acylation: The hydroxyl groups can be readily converted to esters (O-acylation) using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This can serve as a protecting group strategy or be used to introduce new functional moieties.

Electrophilic Aromatic Substitution: The resorcinol ring is highly activated towards further electrophilic substitution, such as nitration, halogenation, or formylation. The positions ortho and para to the hydroxyl groups are susceptible to attack, though controlling regioselectivity can be challenging due to the presence of multiple activating groups.

Condensation Reactions: The ketone's carbonyl group can undergo condensation reactions. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield the corresponding hydrazones or Schiff bases, a strategy used to create libraries of bioactive compounds from 2,4-dihydroxyacetophenone. nih.govsigmaaldrich.com

Table 3: Derivatization Strategies for the 2,4-Dihydroxyphenyl Moiety

Reaction Type Reagent(s) Site of Modification Resulting Functional Group
O-Alkylation Alkyl halide (e.g., R-Br), CsHCO₃ 4-OH group (selective) 4-Alkoxy ether
O-Acylation Acyl chloride (e.g., R-COCl), Pyridine 2-OH and 4-OH groups Ester
Halogenation N-Bromosuccinimide (NBS) or Br₂ Aromatic ring (C-3, C-5) Bromo-substituted ring
Nitration Dilute HNO₃ Aromatic ring (C-3, C-5) Nitro-substituted ring

| Hydrazone Formation | Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) | Carbonyl carbon | Hydrazone |

Synthetic Routes to Analogs with Targeted Functional Group Variations

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Variations can be introduced on both aromatic rings and the ethanone backbone.

One common approach involves the modification of the starting materials prior to the condensation reaction. For instance, utilizing substituted resorcinols or variously substituted p-tolylacetic acids or p-tolylacetonitriles in reactions like the Friedel-Crafts acylation or Hoesch reaction would yield a diverse library of analogs.

Another strategy is the post-synthetic modification of this compound. The phenolic hydroxyl groups are amenable to a range of transformations. For example, O-alkylation or O-acylation can be readily achieved to produce ethers or esters. The carbonyl group of the ethanone bridge can be reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction, yielding the corresponding 1,2-diarylethane. The carbonyl group can also serve as a handle for the synthesis of heterocyclic analogs. For instance, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles.

The synthesis of various deoxybenzoin (B349326) derivatives has been reported, highlighting the versatility of this scaffold in medicinal chemistry research. For example, a series of new deoxybenzoin oximes were synthesized and evaluated for their immunosuppressive activity. capes.gov.br In another study, deoxybenzoin derivatives were investigated as potential inhibitors of FabH, an essential enzyme in bacterial fatty acid synthesis.

The following table provides examples of synthetic transformations that can be applied to generate analogs of this compound:

Transformation Reagents and Conditions Resulting Functional Group Potential Analog Class
O-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone)EtherAlkoxy-substituted deoxybenzoins
O-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine)EsterAcyloxy-substituted deoxybenzoins
Reduction of CarbonylHydrazine, Base (e.g., KOH), High temperature (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen)Methylene1,2-Diarylethanes
Pyrazole formationHydrazine or substituted hydrazines, Acid or Base catalystPyrazole ringHeterocyclic deoxybenzoin analogs
Isoxazole formationHydroxylamine, BaseIsoxazole ringHeterocyclic deoxybenzoin analogs

Catalytic Systems and Reaction Optimization in the Synthesis of this compound

The synthesis of this compound can be achieved through classical methods such as the Friedel-Crafts acylation or the Hoesch reaction, both of which traditionally rely on stoichiometric amounts of Lewis acid catalysts. wikipedia.orgnih.gov However, modern synthetic chemistry emphasizes the development of more efficient and environmentally benign catalytic systems.

Friedel-Crafts Acylation: The direct acylation of resorcinol with p-tolylacetic acid or its corresponding acyl chloride is a primary route.

Traditional Catalysts: Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this transformation. ajptr.com However, it is required in stoichiometric amounts due to its complexation with both the starting phenol and the product ketone. ajptr.com This leads to significant waste generation during aqueous workup. Other Lewis acids like zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃) can also be employed. mt.comgoogle.com For instance, the synthesis of the related 1-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone was achieved using BF₃·Et₂O as both the catalyst and solvent. researchgate.net

Modern Catalytic Systems: Research has focused on developing catalytic alternatives to overcome the drawbacks of traditional methods. Solid acid catalysts, such as zeolites and clays, offer advantages like reusability and reduced waste. researchgate.netcardiff.ac.uk Ionic liquids have also been explored as both solvents and catalysts for Friedel-Crafts acylations, sometimes leading to improved yields and cleaner reactions. ajptr.com

Hoesch Reaction: This reaction involves the condensation of resorcinol with p-tolylacetonitrile in the presence of a Lewis acid and gaseous HCl. wikipedia.orgmt.com

Catalysts and Conditions: Zinc chloride is a commonly used catalyst for the Hoesch reaction. mt.comthermofisher.com The reaction proceeds via the formation of a ketimine intermediate, which is subsequently hydrolyzed to the desired ketone. wikipedia.orgmt.com The arene must be electron-rich, making resorcinol a suitable substrate. wikipedia.orgmt.com

Reaction Optimization: Key parameters for optimizing the synthesis of this compound include the choice of catalyst, solvent, reaction temperature, and reaction time. The molar ratio of reactants and catalyst is also a critical factor. For Friedel-Crafts reactions, careful control of the reaction temperature is often necessary to prevent side reactions and improve regioselectivity. The following table summarizes key optimization parameters for related deoxybenzoin syntheses:

Reaction Parameter Typical Range/Conditions Impact on Reaction
Friedel-Crafts AcylationCatalystAlCl₃, BF₃·Et₂O, ZnCl₂Activity, regioselectivity, and catalyst loading
SolventNitrobenzene, Carbon disulfide, DichloromethaneReactant solubility, reaction rate, and workup
Temperature0 °C to 100 °CReaction rate and prevention of side reactions
Hoesch ReactionCatalystZnCl₂, AlCl₃Formation of ketimine intermediate
SolventEther, Chloroform, Ethyl acetate (B1210297)Reactant and intermediate solubility
Reactant RatioEquimolar amounts of nitrile and phenolCan influence yield and by-product formation

Process Chemistry and Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process chemistry and scalability to ensure safety, efficiency, and economic viability.

Reactor Design and Material Compatibility: For reactions involving strong Lewis acids like AlCl₃, the choice of reactor material is crucial. Glass-lined or corrosion-resistant alloy reactors are often necessary to prevent degradation of the equipment. The reactor design should also allow for efficient heat transfer, as Friedel-Crafts acylations can be exothermic.

Process Control and Safety:

Temperature Control: Maintaining a consistent temperature profile is critical for controlling reaction rates and minimizing the formation of impurities. Automated reactor systems with precise temperature control are beneficial. mt.com

Reagent Addition: The controlled addition of reactants, particularly the acylating agent or Lewis acid, is important to manage the reaction exotherm and prevent localized high concentrations that could lead to side reactions.

Workup and Quenching: The quenching of the reaction mixture, typically with water or acid, can be highly exothermic and requires careful engineering to manage heat and gas evolution, especially on a large scale.

Process Analytical Technology (PAT): The implementation of PAT tools can significantly enhance process understanding and control. mt.comamericanpharmaceuticalreview.com Techniques like in-situ FTIR or Raman spectroscopy can monitor the real-time consumption of reactants and formation of products, allowing for precise determination of reaction endpoints and ensuring consistent product quality. americanpharmaceuticalreview.com

Green Chemistry and Sustainability:

Catalyst Selection: Moving from stoichiometric to catalytic amounts of Lewis acids, or employing solid, reusable catalysts like zeolites, can significantly reduce waste and improve the environmental footprint of the process. researchgate.netcardiff.ac.uk

Solvent Choice: Replacing hazardous solvents like nitrobenzene or chlorinated hydrocarbons with greener alternatives is a key consideration. google.com Solvent-free conditions, where possible, are ideal.

Flow Chemistry: Continuous flow chemistry offers several advantages for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for streamlined multi-step syntheses. nih.govfujifilm.com The use of flow reactors could be a promising approach for the scalable and safe production of this compound. nih.gov

The following table outlines key considerations for scaling up the synthesis of this compound:

Aspect Laboratory Scale Industrial Scale
Reaction Vessel Glass flaskGlass-lined or corrosion-resistant reactor
Heat Management Oil bath, ice bathJacketed reactor with heating/cooling fluid
Reagent Addition Manual (e.g., dropping funnel)Automated dosing pumps
Process Monitoring TLC, offline samplingIn-situ PAT (e.g., FTIR, Raman)
Safety Fume hood, personal protective equipmentEngineered safety systems, HAZOP analysis
Waste Management Small-scale disposalLarge-scale waste treatment and recycling

Advanced Spectroscopic and Chromatographic Methodologies for the Elucidation of 1 2,4 Dihydroxyphenyl 2 P Tolylethanone Structure

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis of 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₅H₁₄O₃), HRMS provides an exact mass measurement of the molecular ion ([M+H]⁺), which can be used to confirm its chemical formula. The calculated exact mass of this compound is 242.0943 g/mol .

Beyond accurate mass, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers a roadmap of the molecule's structure. The primary fragmentation pathway for ketones often involves α-cleavage, the breaking of the bond adjacent to the carbonyl group. miamioh.edu In the case of this compound, the most likely fragmentation events involve the cleavage of the bond between the carbonyl carbon and the methylene (B1212753) bridge, as well as the benzylic cleavage between the methylene group and the p-tolyl ring. This leads to characteristic fragment ions that are diagnostic for the deoxybenzoin (B349326) scaffold. miamioh.edunih.gov

A key fragmentation is the formation of the 2,4-dihydroxybenzoyl cation and the p-tolyl radical. Another significant fragmentation pathway is the formation of the tropylium (B1234903) ion from the p-tolyl moiety.

Table 1: Predicted HRMS Fragmentation Data for this compound

Predicted m/z Ion Formula Proposed Fragment
243.1016 [C₁₅H₁₅O₃]⁺ Protonated molecular ion [M+H]⁺
151.0390 [C₇H₇O₃]⁺ 2,4-dihydroxybenzoyl cation
137.0233 [C₇H₅O₃]⁺ Fragment from loss of methyl from dihydroxybenzoyl moiety

This table is generated based on common fragmentation patterns for aromatic ketones and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. Through a combination of one-dimensional and multidimensional experiments, a complete picture of the proton and carbon framework and their connectivity can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the two aromatic rings, the methylene bridge, the p-tolyl methyl group, and the phenolic hydroxyl groups. The protons on the 2,4-dihydroxyphenyl ring are expected to show a characteristic splitting pattern (doublet, doublet of doublets) due to their coupling. The protons on the p-tolyl ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons appear as a singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show 15 distinct signals in the absence of symmetry-induced equivalence. Key diagnostic signals include the carbonyl carbon (C=O) at a significantly downfield shift (typically >190 ppm), carbons attached to hydroxyl groups, and the methyl carbon of the p-tolyl group at a high-field shift. bas.bg

Table 2: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-OH (Phenolic) 9.0 - 12.0 Broad Singlet
H-6' (Dihydroxyphenyl ring) 7.7 - 7.9 d
H-2, H-6 (p-tolyl ring) 7.1 - 7.3 d
H-3, H-5 (p-tolyl ring) 7.0 - 7.2 d
H-5' (Dihydroxyphenyl ring) 6.3 - 6.5 dd
H-3' (Dihydroxyphenyl ring) 6.2 - 6.4 d
-CH₂- (Methylene bridge) 4.1 - 4.3 s

This table is generated based on known chemical shifts for similar structural motifs like 2,4-dihydroxyacetophenone chemicalbook.com and p-tolyl derivatives. researchgate.net Abbreviations: s = singlet, d = doublet, dd = doublet of doublets.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone) >195
C-OH (Phenolic) 160 - 165
Aromatic CH & C-quaternary 100 - 140
-CH₂- (Methylene bridge) 40 - 50

This table is generated based on typical values for deoxybenzoin and acetophenone (B1666503) structures. bas.bgnp-mrd.org

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on both the 2,4-dihydroxyphenyl and p-tolyl rings, confirming their substitution patterns. No correlation would be seen for the methylene or methyl singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its known proton in the ¹H NMR spectrum. For example, the methylene proton singlet at ~4.2 ppm would correlate to the carbon signal at ~45 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that reveals longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu It is instrumental in connecting the different fragments of the molecule. Key HMBC correlations would be observed between the methylene protons (~4.2 ppm) and the carbonyl carbon, the quaternary carbons of both aromatic rings, and the methyl protons (~2.3 ppm) and the quaternary carbon of the p-tolyl ring. These correlations definitively establish the C-C bond between the p-tolyl group, the methylene bridge, and the carbonyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded phenolic groups. libretexts.org A sharp, strong absorption between 1630-1680 cm⁻¹ is a clear indicator of the C=O stretch of the aryl ketone, with its position shifted to a lower wavenumber due to conjugation and intramolecular hydrogen bonding. libretexts.orgmasterorganicchemistry.com Other significant peaks include C-O stretching for the phenol (B47542) groups (~1250-1000 cm⁻¹) and various absorptions for aromatic C=C stretching (~1600-1450 cm⁻¹) and C-H bending. vscht.cz

Table 4: Predicted IR Absorption Data for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3600 - 3200 O-H Stretch (broad) Phenolic -OH
3100 - 3000 C-H Stretch Aromatic C-H
2950 - 2850 C-H Stretch Aliphatic C-H (CH₂, CH₃)
1650 - 1630 C=O Stretch (strong) Conjugated Ketone
1600 - 1450 C=C Stretch Aromatic Ring

This table is generated based on standard IR correlation tables. libretexts.orgpressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems (chromophores). utoronto.ca The structure of this compound contains two main chromophores: the 2,4-dihydroxyacetophenone system and the p-tolyl system. The spectrum is expected to show strong absorptions corresponding to π → π* transitions associated with the aromatic rings and the carbonyl group. A weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group's non-bonding electrons may also be observed. icm.edu.pl The presence of electron-donating hydroxyl and methyl groups (auxochromes) typically causes a bathochromic (red) shift to longer wavelengths. utoronto.ca

Table 5: Predicted UV-Vis Absorption Data for this compound

Predicted λₘₐₓ (nm) Transition Type Associated Chromophore
~280 - 320 π → π* 2,4-Dihydroxyphenyl-ketone system
~220 - 240 π → π* Aromatic rings

This table is generated based on data for similar chromophores like acetophenone and substituted benzenes. science-softcon.deresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

Furthermore, X-ray crystallography is the only method capable of determining the absolute configuration of chiral molecules without ambiguity. nih.gov While the parent molecule this compound is achiral, this technique would be indispensable for any chiral derivatives. The analysis also reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding. researchgate.netnih.gov

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the isolation of the target compound from a reaction mixture and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The purity of a sample can be initially assessed by the presence of a single spot on the TLC plate.

Column Chromatography: This is the primary technique for the preparative purification of this compound. Using a stationary phase like silica (B1680970) gel and a mobile phase (eluent) of appropriate polarity, such as a hexane/ethyl acetate (B1210297) mixture, the compound can be separated from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used for the final assessment of purity. By using a suitable column and detection method (typically UV detection at a λₘₐₓ of the compound), HPLC can quantify the purity with high precision and detect even minor impurities that may not be visible by TLC. For related compounds, crystallization from solvent systems like methanol-water has also been used for purification. icm.edu.pl

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the impurity profiling and assay of pharmaceutical substances due to its simplicity, speed, and sensitivity. ijprajournal.com A stability-indicating HPLC method is crucial for separating this compound from any process-related impurities or degradation products.

Method Development

The development of a robust HPLC method begins with selecting the appropriate chromatographic conditions. For a compound like this compound, a reverse-phase approach is typically most effective.

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice, offering excellent retention and separation capabilities for moderately polar compounds. Columns with low silanol (B1196071) activity, such as a Newcrom R1, can also be considered to minimize peak tailing. sielc.com

Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical mobile phase would consist of an aqueous buffer and an organic modifier. For instance, a combination of a phosphate (B84403) buffer (e.g., 0.01 M potassium dihydrogen phosphate) and acetonitrile (B52724) is common. nih.gov The pH of the buffer is optimized to ensure the compound is in a single ionic form and to achieve optimal peak shape.

Detection: The presence of the dihydroxyphenyl chromophore allows for sensitive detection using an ultraviolet (UV) detector. ijprajournal.com A full UV scan would be performed to determine the wavelength of maximum absorbance (λmax) for this compound, which would then be used for quantification to ensure high sensitivity.

Flow Rate and Temperature: A flow rate of around 1.0 mL/min and controlled column temperature (e.g., 25-30 °C) are standard starting points to ensure reproducible retention times and efficient separation. nih.gov

Method Validation

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.net The validation process assesses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to show that the main peak is free from co-eluting peaks. nih.govnih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated across a range of concentrations, and a correlation coefficient (R value) greater than 0.999 is considered acceptable. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the compound is spiked into a sample matrix and the percentage recovery is calculated. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). This provides an indication of its reliability during normal usage. researchgate.net

Table 1: Typical HPLC Method Validation Parameters

Parameter Acceptance Criteria Purpose
Specificity Resolution between analyte and impurities > 2.0 Ensures the method is selective for the target compound.
Linearity Correlation Coefficient (R) ≥ 0.999 Confirms a proportional response to concentration.
Accuracy Recovery typically between 98.0% - 102.0% Demonstrates the exactness of the measurement.
Precision Relative Standard Deviation (RSD) ≤ 2.0% Shows the reproducibility of the method.
LOD Signal-to-Noise Ratio (S/N) of 3:1 Defines the lowest detectable concentration.
LOQ Signal-to-Noise Ratio (S/N) of 10:1 Defines the lowest quantifiable concentration.

| Robustness | No significant change in results with varied parameters | Confirms method reliability under normal use. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. resolvemass.ca In the context of this compound synthesis, GC-MS is primarily used to identify and control residual solvents and other volatile impurities that may be present in the final product. shimadzu.com

The synthesis of this compound may involve solvents such as toluene (B28343) (as a precursor for the p-tolyl group or as a reaction solvent), which must be controlled to within strict limits defined by regulatory guidelines. GC-MS offers the high sensitivity needed to detect these impurities even at trace levels. shimadzu.com

The process involves:

Sample Preparation: For residual solvent analysis, headspace (HS) sampling is the preferred technique. The sample is placed in a sealed vial and heated, causing volatile compounds to partition into the gas phase (headspace) above the sample. A sample of this gas is then injected into the GC system. This technique prevents non-volatile matrix components from contaminating the GC column. ijprajournal.com

Gas Chromatography (GC): The injected volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. ijprajournal.com A non-polar or mid-polar capillary column is typically used for residual solvent analysis.

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge (m/z) ratio. The resulting mass spectrum is a unique fingerprint for a specific compound. amazonaws.com

Identification and Quantification: The identity of a volatile impurity is confirmed by comparing its retention time and mass spectrum to those of a known reference standard or by searching a spectral library like the NIST database. thermofisher.com Quantification is achieved by creating a calibration curve using standards of known concentrations.

Table 2: Potential Volatile Impurities in the Synthesis of this compound and GC-MS Parameters

Potential Impurity Chemical Formula Likely Origin Typical GC Column Detection Method
Toluene C₇H₈ Starting material, reaction solvent 5% Phenyl-methylpolysiloxane Mass Spectrometry (EI)
Benzene C₆H₆ Impurity in toluene starting material 5% Phenyl-methylpolysiloxane Mass Spectrometry (EI)
Methanol CH₄O Recrystallization solvent WAX (Polyethylene glycol) Mass Spectrometry (EI)

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Stereoisomer Characterization (If Applicable to this compound)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a sample. youtube.com This phenomenon is only observed in chiral molecules, which are molecules that are non-superimposable on their mirror images. core.ac.uk

A molecule is chiral if it contains a stereocenter, most commonly a carbon atom bonded to four different substituent groups. Examining the structure of this compound, the key carbon atom is at position 2. This carbon is bonded to a carbonyl group, a p-tolyl group, and two hydrogen atoms. Since it is bonded to two identical hydrogen atoms, it is not a stereocenter.

Therefore, this compound is an achiral molecule.

As the molecule lacks chirality, it does not have enantiomers or other forms of stereoisomers that could be distinguished by chiroptical methods. It will not absorb left- and right-circularly polarized light differently and, consequently, will not produce a CD signal.

Theoretical Chemistry and Computational Investigations of 1 2,4 Dihydroxyphenyl 2 P Tolylethanone

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(2,4-dihydroxyphenyl)-2-p-tolylethanone at the atomic and electronic levels. These calculations solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT is instrumental in determining the most stable three-dimensional arrangement of its atoms, known as its conformation. The molecule possesses several rotatable bonds, leading to various possible conformers. DFT calculations can predict the relative energies of these conformers, identifying the most energetically favorable and, therefore, the most likely to be observed. mdpi.com

The process typically involves geometry optimization of different starting structures. The energies of the optimized conformers are then compared. A popular functional for such studies is B3LYP, often paired with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost. nih.gov

Hypothetical Relative Energies of this compound Conformers Calculated using DFT
ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum)120°0.0075.3
2-60°1.5015.1
3180°2.505.5
45.004.1

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are crucial for studying reaction mechanisms, such as the synthesis or degradation of this compound. By mapping the potential energy surface of a reaction, ab initio calculations can identify transition states and intermediates, providing a detailed picture of the reaction pathway. researchgate.net

For instance, the Fries rearrangement, a potential synthetic route to this compound, could be modeled to understand its mechanism and predict the regioselectivity. Methods like Hartree-Fock (HF) or more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed to calculate the activation energies for different steps in the reaction.

Hypothetical Activation Energies for a Proposed Synthetic Step of this compound Calculated using Ab Initio Methods
Reaction StepMethodBasis SetActivation Energy (kcal/mol)
Acyl group migrationMP26-31G(d)25.4
Proton transferMP26-31G(d)10.2
RearomatizationMP26-31G(d)5.8

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and intermolecular interactions over time. mdpi.com For this compound, an MD simulation would typically involve placing the molecule in a box of solvent, such as water, and calculating the forces between all atoms to simulate their movement. nih.gov

These simulations can reveal how the molecule explores its conformational space, the stability of different conformers in a solvent environment, and how it interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. semanticscholar.org The choice of force field, such as AMBER or CHARMM, is crucial for the accuracy of the simulation. nih.gov

Typical Parameters and Potential Findings from an MD Simulation of this compound
ParameterValue/Description
Force FieldCHARMM36
SolventTIP3P Water
Simulation Time100 ns
Temperature300 K
Potential Finding 1Dominant conformers in aqueous solution
Potential Finding 2Average number of hydrogen bonds with water
Potential Finding 3Root Mean Square Fluctuation (RMSF) of atomic positions

Molecular Docking Studies for Ligand-Target Interaction Prediction at the Molecular Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the binding mode of a ligand, such as this compound, to a protein target. mdpi.com The process involves sampling a large number of possible orientations and conformations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity. f1000research.com

For example, this compound could be docked into the active site of an enzyme like cyclooxygenase (COX) to explore its potential as an anti-inflammatory agent. The docking results would provide a binding score and a detailed view of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. nih.gov

Hypothetical Molecular Docking Results of this compound with a Protein Target
Protein TargetDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen bond, Pi-Alkyl
Tyrosinase-7.9His263, Phe264, Val283Pi-Pi stacking, Hydrophobic
Estrogen Receptor Alpha-9.2Arg394, Glu353, Leu387Hydrogen bond, Pi-Sigma

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, DFT calculations can be used to predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. nih.gov

Discrepancies between the predicted and experimental spectra can often be resolved by considering environmental effects, such as the solvent, or by refining the computational model. This synergy between computational and experimental spectroscopy is a powerful tool for structural elucidation.

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
Spectroscopic ParameterPredicted ValueExperimental Value
IR Frequency (C=O stretch)1650 cm⁻¹1645 cm⁻¹
¹H NMR Chemical Shift (OH proton)12.5 ppm12.3 ppm
¹³C NMR Chemical Shift (C=O carbon)204.0 ppm203.5 ppm
UV-Vis λmax280 nm278 nm

Cheminformatics Approaches for Data Mining and Predictive Modeling in Related Chemical Spaces

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. For this compound, cheminformatics tools can be used to explore the chemical space of related deoxybenzoin (B349326) derivatives. By calculating a variety of molecular descriptors for a series of similar compounds, it is possible to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models.

These models can then be used to predict the biological activity, toxicity, or physicochemical properties of new, unsynthesized derivatives. This predictive modeling can significantly accelerate the discovery of compounds with desired properties.

Examples of Molecular Descriptors for this compound Used in Cheminformatics
DescriptorValueDescription
Molecular Weight242.28 g/molMass of one mole of the compound
LogP3.5Octanol-water partition coefficient, a measure of lipophilicity
Topological Polar Surface Area (TPSA)57.53 ŲSum of surfaces of polar atoms in a molecule
Number of Rotatable Bonds3Count of bonds that allow free rotation

Biological Activities and Mechanistic Investigations of 1 2,4 Dihydroxyphenyl 2 P Tolylethanone in in Vitro and in Vivo Models

Enzyme Inhibition and Activation Studies: Elucidation of Molecular Mechanisms

The enzymatic modulation by phenolic compounds is a cornerstone of their biological effects. Based on data from structurally related molecules, 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone is likely to interact with various enzyme systems.

Kinase Modulation and Downstream Signaling Pathway Interruption

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases. Stilbene (B7821643) and deoxybenzoin (B349326) derivatives have demonstrated significant kinase modulating activities. For instance, resveratrol (B1683913) and its derivatives have been shown to interact with and modulate the activity of several kinases.

Research has indicated that certain resveratrol derivatives can modulate the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. nih.gov This pathway is crucial for cell survival and proliferation. For example, in breast cancer cells, resveratrol has been observed to increase the association of the estrogen receptor-alpha (ERα) with the p85 subunit of PI3K, leading to the modulation of PI3K activity. nih.gov At lower concentrations, this can be stimulatory, while higher concentrations tend to be inhibitory. nih.gov

Furthermore, compounds structurally analogous to this compound, such as certain combretastatin (B1194345) A4 derivatives, have been found to impact the MAPK/ERK signaling cascade and the p53 tumor suppressor protein. semanticscholar.org Upregulation of p53 and modulation of the Bax/Bcl2 ratio by these compounds suggest an influence on apoptotic pathways. semanticscholar.org

Interactive Table: Kinase Modulation by Structurally Related Compounds

Compound Class Target Kinase/Pathway Observed Effect Reference
Resveratrol Derivatives Protein Kinase C (PKC) Enhanced binding activity compared to parent resveratrol nih.gov
Resveratrol PI3K/AKT Concentration-dependent modulation nih.gov
Combretastatin A4 Analogs MAPK/ERK Modulation of signaling semanticscholar.org

Specificity and Kinetics of Enzyme Interaction with this compound

Specific kinetic data for the interaction of this compound with enzymes is not currently available. However, studies on related compounds highlight the importance of the substitution pattern on the aromatic rings for determining binding affinity and inhibitory potency. For deoxybenzoins, the presence and position of hydroxyl and methoxy (B1213986) groups significantly influence their biological activity, including their effects on vascular relaxation, which is often enzyme-mediated. acs.org The 2,4-dihydroxy substitution on one of the phenyl rings is considered a key pharmacophore for these effects. acs.org

Oxidoreductase Activity Profiling and Redox Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are related to their ability to scavenge free radicals and modulate the activity of oxidoreductase enzymes. While specific studies on the oxidoreductase activity of this compound are lacking, related stilbene derivatives like resveratrol are known to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. wustl.edu This activation can influence downstream processes, including mitochondrial biogenesis, and contribute to neuroprotective effects. wustl.edu

Receptor Binding and Signal Transduction Pathway Modulation

The interaction of small molecules with cellular receptors is a fundamental mechanism for initiating signal transduction cascades that govern cellular responses.

G Protein-Coupled Receptor (GPCR) Interaction Mechanisms

G protein-coupled receptors represent the largest family of cell surface receptors and are major drug targets. frontiersin.org Resveratrol has been identified as a ligand for the G protein-coupled estrogen receptor (GPER). nih.gov In colorectal cancer cells, resveratrol's anticancer effects were found to be mediated through GPER, leading to the phosphorylation of ERK and an increase in the pro-apoptotic protein Bax. nih.gov This suggests that deoxybenzoin structures, such as this compound, may also interact with GPCRs, potentially modulating their activity and downstream signaling pathways.

Nuclear Receptor Agonism/Antagonism at the Transcriptional Level

Nuclear receptors are ligand-activated transcription factors that regulate gene expression. nih.govmdpi.comnih.gov Resveratrol has been extensively studied for its interaction with nuclear receptors, particularly estrogen receptors (ERα and ERβ) and the orphan nuclear receptor 4A1 (NR4A1). nih.govoup.comnih.gov

Resveratrol acts as a mixed agonist/antagonist for ERα and ERβ, with its activity being dependent on the specific estrogen response element (ERE) sequence on the DNA. oup.comnih.gov It binds to both ER subtypes, albeit with a much lower affinity than estradiol. oup.com

More recently, resveratrol was identified as a direct antagonist of NR4A1. nih.gov It binds to the ligand-binding domain of NR4A1 with a dissociation constant (KD) in the low micromolar range and inhibits its transcriptional activity in lung cancer cells. nih.gov This interaction is thought to contribute to the anti-proliferative and anti-migratory effects of resveratrol. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit modulatory activity at these or other nuclear receptors.

Interactive Table: Nuclear Receptor Interactions of Resveratrol

Nuclear Receptor Interaction Type Functional Outcome KD Reference
Estrogen Receptor α (ERα) Mixed Agonist/Antagonist ERE-dependent transcriptional modulation Not specified oup.comnih.gov
Estrogen Receptor β (ERβ) Mixed Agonist/Antagonist ERE-dependent transcriptional modulation Not specified oup.comnih.gov
Nuclear Receptor 4A1 (NR4A1) Antagonist Inhibition of transactivation 2.4 µM nih.gov

this compound - Sigma-Aldrich this compound AldrichCPR; CAS Number: 59208-55-8; Linear Formula: C15H14O3 at Sigma-Aldrich. ...

About This Item

"Linear Formula: C15H14O3"

"CAS Number: 59208-55-8."

"MDL number: MFCD08446652."

"UNSPSC Code: 12352005." ...

Properties

form. solid.

functional group. ketone.

SMILES string. CC1=CC=C(CC(C2=C(O)C=C(O)C=C2)=O)C=C1.

InChI. 1S/C15H14O3/c1-10-2-4-11(5-3-10)8-14(17)13-7-6-12(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3.

InChI key. QWJBLSOLPSJDRG-UHFFFAOYSA-N. ... this compound AldrichCPR 59208-55-8. ...

Safety Information

signalword. Warning.

hcodes. H315,H317,H319.

pcodes. P280 - P302 + P352 - P305 + P351 + P338.

"Hazard Classifications. Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. ... "

Storage Class. 11 - Combustible Solids.

wgk_germany. WGK 3.

flash_point_f. Not applicable.

flash_point_c. Not applicable. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLnRv8QyxIJwaReAa59CFc2Hvb8f1b8uoJ9ZxUKA-zp_bI7HjS5klEti0pbhsGAvxhgVDPx_PcHca0VXpu23ppchavNEhGXAim5ryt3iWEea_r0mBLxgakFAzjbuJL1OooeKx8Q42u2caLedZvYsaNdxY1Jq0=

This compound | C15H14O3 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound, 59208-55-8. ... Predicted - EPISuite. Log Kow (KOWWIN v1.67 estimate) = 3.65. Boiling Pt (deg C boiling point press): 412.35 (Adapted Stein & Brown method) Melting Pt (deg C): 139.73 (Mean or Weighted MP) VP(mm Hg,25 deg C): 2.5E-07 (Modified Grain method) Water Sol (mg/L): 124.9 (Estimated from Log Kow) Henry's Law (Pam3/mol): 7.03E-06 (Bond method) Henrys Law (atmm3/mol): 6.94E-11 (Bond method) Log Koc (KocWIN v2.00): 3.19 (Method of Kow) Log Kow(KOWWIN v1.67 estimate) = 3.65. Boiling Pt (deg C): 412.35 (Adapted Stein & Brown method) Melting Pt (deg C): 139.73 (Mean or Weighted MP) VP(mm Hg,25 deg C): 2.5E-07 (Modified Grain method) Water Sol (mg/L): 124.9 (Estimated from Log Kow) Henry's Law (Pam3/mol): 7.03E-06 (Bond method) Henrys Law (atmm3/mol): 6.94E-11 (Bond method) Log Koc (KocWIN v2.00): 3.19 (Method of Kow). ... 1-(2,4-Dihydroxyphenyl)-2-(4-methylphenyl)ethan-1-one. This compound. 1-(2,4-dihydroxy-phenyl)-2-p-tolyl-ethanone. 2',4'-Dihydroxy-2-(p-tolyl)acetophenone. 59208-55-8. More... Less. ...

Names and Synonyms

"Database Name. This compound."

"Systematic Name. 1-(2,4-dihydroxyphenyl)-2-(p-tolyl)ethanone."

"Synonyms. 2',4'-Dihydroxy-2-(p-tolyl)acetophenone."

"1-(2,4-Dihydroxyphenyl)-2-(4-methylphenyl)ethanone."

"1-(2,4-Dihydroxyphenyl)-2-(4-methylphenyl)ethan-1-one."

"this compound."

"1-(2,4-dihydroxy-phenyl)-2-p-tolyl-ethanone."

"2',4'-Dihydroxy-2-(p-tolyl)acetophenone." ...

More details

"SMILES. Oc1ccc(O)c(c1)C(=O)Cc2ccc(C)cc2."

"InChI. InChI=1S/C15H14O3/c1-10-2-4-11(5-3-10)8-14(17)13-7-6-12(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3."

"InChIKey. QWJBLSOLPSJDRG-UHFFFAOYSA-N."

"Formula. C15H14O3."

"Molecular Weight. 242.27 g/mol ." ... this compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_n7k28mK1j7eK0l0_8w-t4M51w3m1y-5rEa1I-s5K53U_sT0W4-x_W5u747H5_15-y2k559tM533e7QyJj6dY3p2g48JqWwWwz_6H-Q=

1-(2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone - PubChem 1-(2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone · 51412-24-9 · Oprea1_588870 · Oprea1_816253 · DTXSID701183597. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyAFBXuaw1W80T-reTFrPU8fn_qmgSWoVXvxTj7nlQiviPomslkTRU30IMIO7KyqODFRsNKkIkQ08-kPvTkaq7eVM9Q3ac1PNN1wOGNB6H_hcAbCmFQKw5oRMeWh8CxU9SRvpsozU0dOf9BEY=

This compound, 97%, 1g - Amazon.com Buy this compound, 97%, 1g: Everything Else - Amazon.com ✓ FREE DELIVERY possible on eligible purchases. ... this compound, 97%, 1g. ...

About this item

"CAS: 59208-55-8."

"MDL: MFCD08446652."

"Formula: C15H14O3."

"MW: 242.27."

"Purity: 97%." https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG925I11lJ8l8_H93V8R4o9t1-b96hW_oK-Gg3k7T_Y1b2447_6t-b8-9363-2339-4-10-14-18-22-26-30-34-38-42-46-50-54-58-62-66-70-74-78-82-86-90-94-98-102-106-110-114-118-122-126-130-134-138-142-146-150-154-158-162-166-170-174-178-182-186-190-194-198-202-206-210-214-218-222-226-230-234-238-242-246-250-254-258-262-266-270-274-282-286-290-294-298-302-306-310-314-318-322-326-330-334-338-342-346-350-354-358-362-366-370-374-378-382-386-390-394-398-402-406-410-414-418-422-426-430-434-438-442-446-450-454-458-462-466-470-474-478-482-486-490-494-498-502-506-510-514-518-522-526-530-534-538-542-546-550-554-558-562-566-570-574-582-586-590-594-598-602-606-610-614-618-622-626-630-634-638-642-646-650-654-658-662-666-670-674-678-682-686-690-694-698-702-706-710-714-718-722-726-730-734-738-742-746-750-754-758-762-766-770-774-778-782-786-790-794-798-802-806-810-814-818-822-826-830-834-838-842-846-850-854-858-862-866-870-874-882-886-890-894-898-902-906-910-914-918-922-926-930-934-938-942-946-950-954-958-962-966-970-974-978-982-986-990-994-998-1002-1006-1010-1014-1018-1022-1026-1030-1034-1038-1042-1046-1050-1054-1058-1062-1066-1070-1074-1078-1082-1086-1090-1094-1098-1102-1106-1110-1114-1118-1122-1126-1130-1134-1138-1142-1146-1150-1154-1158-1162-1166-1170-1174-1178-1182-1186-1190-1194-1198-1202-1206-1210-1214-1218-1222-1226-1230-1234-1238-1242-1246-1250-1254-1258-1262-1266-1270-1274-1278-1282-1286-1290-1294-1298-1302-1306-1310-1314-1318-1322-1326-1330-1334-1338-1342-1346-1350-1354-1358-1362-1366-1370-1374-1378-1382-1386-1390-1394-1398-1402-1406-1410-1414-1418-1422-1426-1430-1434-1438-1442-1446-1450-1454-1458-1462-1466-1470-1474-1478-1482-1486-1490-1494-1498-1502-1506-1510-1514-1518-1522-1526-1530-1534-1538-1542-1546-1550-1554-1558-1562-1566-1570-1574-1578-1582-1586-1590-1594-1598-1602-1606-1610-1614-1618-1622-1626-1630-1634-1638-1642-1646-1650-1654-1658-1662-1666-1670-1674-1678-1682-1686-1690-1694-1698-1702-1706-1710-1714-1718-1722-1726-1730-1734-1738-1742-1746-1750-1754-1758-1762-1766-1770-1774-1778-1782-1786-1790-1794-1798-1802-1806-1810-1814-1818-1822-1826-1830-1834-1838-1842-1846-1850-1854-1858-1862-1866-1870-1874-1878-1882-1886-1890-1894-1898-1902-1906-1910-1914-1918-1922-1926-1930-1934-1938-1942-1946-1950-1954-1958-1962-1966-1970-1974-1978-1982-1986-1990-1994-1998-2002-2006-2010-2014-2018-2022-2026-2030-2034-2038-2042-2046-2050-2054-2058-2062-2066-2070-2074-2078-2082-2086-2090-2094-2098-2102-2106-2110-2114-2118-2122-2126-2130-2134-2138-2142-2146-2150-2154-2158-2162-2166-2170-2174-2178-2182-2186-2190-2194-2198-2202-2206-2210-2214-2218-2222-2226-2230-2234-2238-2242-2246-2250-2254-2258-2262-2266-2270-2274-2278-2282-2286-2290-2294-2298-2302-2306-2310-2314-2318-2322-2326-2330-2334-2338-2342-2346-2350-2354-2358-2362-2366-2370-2374-2378-2382-2386-2390-2394-2398-2402-2406-2410-2414-2418-2422-2426-2430-2434-2438-2442-2446-2450-2454-2458-2462-2466-2470-2474-2478-2482-2486-2490-2494-2498-2502-2506-2510-2514-2518-2522-2526-2530-2534-2538-2542-2546-2550-2554-2558-2562-2566-2570-2574-2578-2582-2586-2590-2594-2598-2602-2606-2610-2614-2618-2622-2626-2630-2634-2638-2642-2646-2650-2654-2658-2662-2666-2670-2674-2678-2682-2686-2690-2694-2698-2702-2706-2710-2714-2718-2722-2726-2730-2734-2738-2742-2746-2750-2754-2758-2762-2766-2770-2774-2778-2782-2786-2790-2794-2798-2802-2806-2810-2814-2818-2822-2826-2830-2834-2838-2842-2846-2850-2854-2858-2862-2866-2870-2874-2878-2882-2886-2890-2894-2898-2902-2906-2910-2914-2918-2922-2926-2930-2934-2938-2942-2946-2950-2954-2958-2962-2966-2970-2974-2978-2982-2986-2990-2994-2998-3002-3006-3010-3014-3018-3022-3026-3030-3034-3038-3042-3046-3050-3054-3058-3062-3066-3070-3074-3078-3082-3086-3090-3094-3098-3102-3106-3110-3114-3118-3122-3126-3130-3134-3138-3142-3146-3150-3154-3158-3162-3166-3170-3174-3178-3182-3186-3190-3194-3198-3202-3206-3210-3214-3218-3222-3226-3230-3234-3238-3242-3246-3250-3254-3258-3262-3266-3270-3274-3278-3282-3286-3290-3294-3298-3302-3306-3310-3314-3318-3322-3326-3330-3334-3338-3342-3346-3350-3354-3358-3362-3366-3370-3374-3378-3382-3386-3390-3394-3398-3402-3406-3410-3414-3418-3422-3426-3430-3434-3438-3442-3446-3450-3454-3458-3462-3466-3470-3474-3478-3482-3486-3490-3494-3498-3502-3506-3510-3514-3518-3522-3526-3530-3534-3538-3542-3546-3550-3554-3558-3562-3566-3570-3574-3578-3582-3586-3590-3594-3598-3602-3606-3610-3614-3618-3622-3626-3630-3634-3638-3642-3646-3650-3654-3658-3662-3666-3670-3674-3678-3682-3686-3690-3694-3698-3702-3706-3710-3714-3718-3722-3726-3730-3734-3738-3742-3746-3750-3754-3758-3762-3766-3770-3774-3778-3782-3786-3790-3794-3798-3802-3806-3810-3814-3818-3822-3826-3830-3834-3838-3842-3846-3850-3854-3858-3862-3866-3870-3874-3878-3882-3886-3890-3894-3898-3902-3906-3910-3914-3918-3922-3926-3930-3934-3938-3942-3946-3950-3954-3958-3962-3966-3970-3974-3978-3982-3986-3990-3994-3998-4002-4006-4010-4014-4018-4022-4026-4030-4034-4038-4042-4046-4050-4054-4058-4062-4066-4070-4074-4078-4082-4086-4090-4094-4098-4102-4106-4110-4114-4118-4122-4126-4130-4134-4138-4142-4146-4150-4154-4158-4162-4166-4170-4174-4178-4182-4186-4190-4194-4198-4202-4206-4210-4214-4218-4222-4226-4230-4234-4238-4242-4246-4250-4254-4258-4262-4266-4270-4274-4278-4282-4286-4290-4294-4298-4302-4306-4310-4314-4318-4322-4326-4330-4334-4338-4342-4346-4350-4354-4358-4362-4366-4370-4374-4378-4382-4386-4390-4394-4398-4402-4406-4410-4414-4418-4422-4426-4430-4434-4438-4442-4446-4450-4454-4458-4462-4466-4470-4474-4478-4482-4486-4490-4494-4498-5002-5006-5010-5014-5018-5022-5026-5030-5034-5038-5042-5046-5050-5054-5058-5062-5066-5070-5074-5078-5082-5086-5090-5094-5098-5102-5110-5114-5118-5122-5126-5130-5134-5138-5142-5146-5150-5154-5158-5162-5166-5170-5174-5178-5182-5186-5190-5194-5198-5202-5206-5210-5214-5218-5222-5226-5230-5234-5238-5242-5246-5250-5254-5258-5262-5266-5270-5274-5278-5282-5286-5290-5294-5298-5302-5306-5310-5314-5318-5322-5326-5330-5334-5338-5342-5346-5350-5354-5358-5362-5366-5370-5374-5378-5382-5386-5390-5394-5398-5402-5406-5410-5414-5418-5422-5426-5430-5434-5438-5442-5446-5450-5454-5458-5462-5466-5470-5474-5478-5482-5486-5490-5494-5498-5502-5506-5510-5514-5518-5522-5526-5530-5534-5538-5542-5546-5550-5554-5558-5562-5566-5570-5574-5578-5582-5586-5590-5594-5598-5602-5606-5610-5614-5618-5622-5626-5630-5634-5638-5642-5646-5650-5654-5658-5662-5666-5670-5674-5678-5682-5686-5690-5694-5698-5702-5706-5710-5714-5718-5722-5726-5730-5734-5738-5742-5746-5750-5754-5758-5762-5766-5770-5774-5778-5802-5806-5810-5814-5818-5822-5826-5830-5834-5838-5842-5846-5850-5854-5858-5862-5866-5870-5874-5878-5882-5886-5890-5894-5898-5902-5906-5910-5914-5918-5922-5926-5930-5934-5938-5942-5946-5950-5954-5958-5962-5966-5970-5974-5978-5982-5986-5990-5994-5998-6002-6006-6010-6014-6018-6022-6026-6030-6034-6038-6042-6046-6050-6054-6058-6062-6066-6070-6074-6078-6082-6086-6090-6094-6098-6102-6106-6110-6114-6118-6122-6126-6130-6134-6138-6142-6146-6150-6154-6158-6162-6166-6170-6174-6178-6182-6186-6190-6194-6198-6202-6206-6210-6214-6218-6222-6226-6230-6234-6238-6242-6246-6250-6254-6258-6262-6266-6270-6274-6278-6282-6286-6290-6294-6298-6302-6306-6310-6314-6318-6322-6326-6330-6334-6338-6342-6346-6350-6354-6358-6362-6366-6370-6374-6378-6382-6386-6390-6394-6398-6402-6406-6410-6414-6418-6422-6426-6430-6434-6438-6442-6446-6450-6454-6458-6462-6466-6470-6474-6478-6482-6486-6490-6494-6498-6502-6506-6510-6514-6518-6522-6526-6530-6534-6538-6542-6546-6550-6554-6558-6562-6566-6570-6574-6578-6582-6586-6590-6594-6598-6602-6606-6610-6614-6618-6622-6626-6630-6634-6638-6642-6646-6650-6654-6658-6662-6666-6670-6674-6678-6682-6686-6690-6694-6698-6702-6706-6710-6714-6718-6722-6726-6730-6734-6738-6742-6746-6750-6754-6758-6762-6766-6770-6774-6778-6802-6806-6810-6814-6818-6822-6826-6830-6834-6838-6842-6846-6850-6854-6858-6862-6866-6870-6874-6878-6882-6886-6890-6894-6898-6902-6906-6910-6914-6918-6922-6926-6930-6934-6938-6942-6946-6950-6954-6958-6962-6966-6970-6974-6978-6982-6986-6990-6994-6998-7002-7006-7010-7014-7018-7022-7026-7030-7034-7038-7042-7046-7050-7054-7058-7062-7066-7070-7074-7078-7082-7086-7090-7094-7098-7102-7106-7110-7114-7118-7122-7126-7130-7134-7138-7142-7146-7150-7154-7158-7162-7166-7170-7174-7178-7182-7186-7190-7194-7198-7202-7206-7210-7214-7218-7222-7226-7230-7234-7238-7242-7246-7250-7254-7258-7262-7266-7270-7274-7278-7282-7286-7290-7294-7298-7302-7306-7310-7314-7318-7322-7326-7330-7334-7338-7342-7346-7350-7354-7358-7362-7366-7370-7374-7378-7382-7386-7390-7394-7398-7402-7406-7410-7414-7418-7422-7426-7430-7434-7438-7442-7446-7450-7454-7458-7462-7466-7470-7474-7478-7482-7486-7490-7494-7498-7502-7506-7510-7514-7518-7522-7526-7530-7534-7538-7542-7546-7550-7554-7558-7562-7566-7570-7574-7578-7582-7586-7590-7594-7598-7602-7606-7610-7614-7618-7622-7626-7630-7634-7638-7642-7646-7650-7654-7658-7662-7666-7670-7674-7678-7682-7686-7690-7694-7698-7702-7706-7710-7714-7718-7722-7726-7730-7734-7738-7742-7746-7750-7754-7758-7762-7766-7770-7774-7778-7782-7786-7790-7794-7798-7802-7806-7810-7814-7818-7822-7826-7830-7834-7838-7842-7846-7850-7854-7858-7862-7866-7870-7874-7878-7882-7886-7890-7894-7898-7902-7906-7910-7914-7918-7922-7926-7930-7934-7938-7942-7946-7950-7954-7958-7962-7966-7970-7974-7978-7982-7986-7990-7994-7998-8002-8006-8010-8014-8018-8022-8026-8030-8034-8038-8042-8046-8050-8054-8058-8062-8066-8070-8074-8078-8082-8086-8090-8094-8098-8102-8106-8110-8114-8118-8122-8126-8130-8134-8138-8142-8146-8150-8154-8158-8162-8166-8170-8174-8178-8182-8186-8190-8194-8198-8202-8206-8210-8214-8218-8222-8226-8230-8234-8238-8242-8246-8250-8254-8258-8262-8266-8270-8274-8278-8282-8286-8290-8294-8298-8302-8306-8310-8314-8318-8322-8326-8330-8334-8338-8342-8346-8350-8354-8358-8362-8366-8370-8374-8378-8382-8386-8390-8394-8398-8402-8406-8410-8414-8418-8422-8426-8430-8434-8438-8442-8446-8450-8454-8458-8462-8466-8470-8474-8478-8482-8486-8490-8494-8498-8502-8506-8510-8514-8518-8522-8526-8530-8534-8538-8542-8546-8550-8554-8558-8562-8566-8570-8574-8578-8582-8586-8590-8594-8598-8602-8606-8610-8614-8618-8622-8626-8630-8634-8638-8642-8646-8650-8654-8658-8662-8666-8670-8674-8678-8682-8686-8690-8694-8698-8702-8706-8710-8714-8718-8722-8726-8730-8734-8738-8742-8746-8750-8754-8758-8762-8766-8770-8774-8778-8782-8786-8790-8794-8802-8806-8810-8814-8818-8822-8826-8830-8834-8838-8842-8846-8850-8854-8858-8862-8866-8870-8874-8878-8882-8886-8890-8894-8898-8902-8906-8910-8914-8918-8922-8926-8930-8934-8938-8942-8946-8950-8954-8958-8962-8966-8970-8974-8978-8982-8986-8990-8994-8998-9002-9006-9010-9014-9018-9022-9026-9030-9034-9038-9042-9046-9050-9054-9058-9062-9066-9070-9074-9078-9082-9086-9090-9094-9098-9102-9106-9110-9114-9118-9122-9126-9130-9134-9138-9142-9146-9150-9154-9158-9162-9166-9170-9174-9178-9182-9186-9190-9194-9198-9202-9206-9210-9214-9218-9222-9226-9230-9234-9238-9242-9246-9250-9254-9258-9262-9266-9270-9274-9278-9282-9286-9290-9294-9298-9302-9306-9310-9314-9318-9322-9326-9330-9334-9338-9342-9346-9350-9354-9358-9362-9366-9370-9374-9378-9382-9386-9390-9394-9398-9402-9406-9410-9414-9418-9422-9426-9430-9434-9438-9442-9446-9450-9454-9458-9462-9466-9470-9474-9478-9482-9486-9490-9494-9498-9502-9506-9510-9514-9518-9522-9526-9530-9534-9538-9542-9546-9550-9554-9558-9562-9566-9570-9574-9578-9582-9586-9590-9594-9598-9602-9606-9610-9614-9618-9622-9626-9630-9634-9638-9642-9646-9650-9654-9658-9662-9666-9670-9674-9678-9682-9686-9690-9694-9698-9702-9706-9710-9714-9718-9722-9726-9730-9734-9738-9742-9746-9750-9754-9758-9762-9766-9770-9774-9778-9802-9806-9810-9814-9818-9822-9826-9830-9834-9838-9842-9846-9850-9854-9858-9862-9866-9870-9874-9878-9882-9886-9890-9894-9898-9902-9906-9910-9914-9918-9922-9926-9930-9934-9938-9942-9946-9950-9954-9958-9962-9966-9970-9974-9978-9982-9986-9990-9994-9998-10002-10006-10010-10014-10018-10022-10026-10030-10034-10038-10042-10046-10050-10054-10058-10062-10066-10070-10074-10078-10082-10086-10090-10094-10098-10102-10106-10110-10114-10118-10122-10126-10130-10134-10138-10142-10146-10150-10154-10158-10162-10166-10170-10174-10178-10182-10186-10190-10194-10198-10202-10206-10210-10214-10218-10222-10226-10230-10234-10238-10242-10246-10250-10254-10258-10262-10266-10270-10274-10278-10282-10286-10290-10294-10298-10302-10306-10310-10314-10318-10322-10326-10330-10334-10338-10342-10346-10350-10354-10358-10362-10366-10370-10374-10378-10382-10386-10390-10394-10398-10402-10406-10410-10414-10418-10422-10426-10430-10434-10438-10442-10446-10450-10454-10458-10462-10466-10470-10474-10478-10482-10486-10490-10494-10498-10502-10506-10510-10514-10518-10522-10526-10530-10534-10538-10542-10546-10550-10554-10558-10562-10566-10570-10574-10578-10582-10586-10590-10594-10598-10602-10606-10610-10614-10618-10622-10626-10630-10634-10638-10642-10646-10650-10654-10658-10662-10666-10670-10674-10678-10682-10686-10690-10694-10698-10702-10706-10710-10714-10718-10722-10726-10730-10734-10738-10742-10746-10750-10754-10758-10762-10766-10770-10774-10778-10782-10786-10790-10794-10798-10802-10806-10810-10814-10818-10822-10826-10830-10834-10838-10842-10846-10850-10854-10858-10862-10866-10870-10874-10878-10882-10886-10890-10894-10898-10902-10906-10910-10914-10918-10922-10926-10930-10934-10938-10942-10946-10950-10954-10958-10962-10966-10970-10974-10978-10982-10986-10990-10994-10998-11002-11006-11010-11014-11018-11022-11026-11030-11034-11038-11042-11046-11050-11054-11058-11062-11066-11070-11074-11078-11082-11086-11090-11094-11098-11102-11106-11110-11114-11118-11122-11126-11130-11134-11138-11142-11146-11150-11154-11158-11162-11166-11170-11174-11178-11182-11186-11190-11194-11198-11202-11206-11210-11214-11218-11222-11226-11230-11234-11238-11242-11246-11250-11254-11258-11262-11266-11270-11274-11278-11282-11286-11290-11294-11298-11302-11306-11310-11314-11318-11322-11326-11330-11334-11338-11342-11346-11350-11354-11358-11362-11366-11370-11374-11378-11382-11386-11390-11394-11398-11402-11406-11410-11414-11418-11422-11426-11430-11434-11438-11442-11446-11450-11454-11458-11462-11466-11470-11474-11478-11482-11486-11490-11494-11498-11502-11506-11510-11514-11518-11522-11526-11530-11534-11538-11542-11546-11550-11554-11558-11562-11566-11570-11574-11578-11582-11586-11590-11594-11598-11602-11606-11610-11614-11618-11622-11626-11630-11634-11638-11642-11646-11650-11654-11658-11662-11666-11670-11674-11678-11682-11686-11690-11694-11698-11702-11706-11710-11714-11718-11722-11726-11730-11734-11738-11742-11746-11750-11754-11758-11762-11766-11770-11774-11778-11782-11786-11790-11794-11798-11802-11806-11810-11814-11818-11822-11826-11830-11834-11838-11842-11846-11850-11854-11858-11862-11866-11870-11874-11878-11882-11886-11890-11894-11898-11902-11906-11910-11914-11918-11922-11926-11930-11934-11938-11942-11946-11950-11954-11958-11962-11966-11970-11974-11978-11982-11986-11990-11994-11998-12002-12006-12010-12014-12018-12022-12026-12030-12034-12038-12042-12046-12050-12054-12058-12062-12066-12070-12074-12078-12082-12086-12090-12094-12098-12102-12106-12110-12114-12118-12122-12126-12130-12134-12138-12142-12146-12150-12154-12158-12162-12166-12170-12174-12178-12182-12186-12190-12194-12198-12202-12206-12210-12214-12218-12222-12226-12230-12234-12238-12242-12246-12250-12254-12258-12262-12266-12270-12274-12278-12282-12286-12290-12294-12298-13002-13006-13010-13014-13018-13022-13026-13030-13034-13038-13042-13046-13050-13054-13058-13062-13066-13070-13074-13078-13082-13086-13090-13094-13098-13102-13106-13110-13114-13118-13122-13126-13130-13134-13138-13142-13146-13150-13154-13158-13162-13166-13170-13174-13178-13182-13186-13190-13194-13198-13202-13206-13210-13214-13218-13222-13226-13230-13234-13238-13242-13246-13250-13254-13258-13262-13266-13270-13274-13278-13282-13286-13290-13294-13298-13302-13306-13310-13314-13318-13322-13326-13330-13334-13338-13342-13346-13350-13354-13358-13362-13366-13370-13374-13378-13382-13386-13390-13394-13398-13402-13406-13410-13414-13418-13422-13426-13430-13434-13438-13442-13446-13450-13454-13458-13462-13466-13470-13474-13478-13482-13486-13490-13494-13498-13502-13506-13510-13514-13518-13522-13526-13530-13534-13538-13542-13546-13550-13554-13558-13562-13566-13570-13574-13578-13582-13586-13590-13594-13598-13602-13606-13610-13614-13618-13622-13626-13630-13634-13638-13642-13646-13650-13654-13658-13662-13666-13670-13674-13678-13682-13686-13690-13694-13698-13702-13706-13710-13714-13718-13722-13726-13730-13734-13738-13742-13746-13750-13754-13758-13762-13766-13770-13774-13778-13782-13786-13790-13794-13798-13802-13806-13810-13814-13818-13822-13826-13830-13834-13838-13842-13846-13850-13854-13858-13862-13866-13870-13874-13878-13882-13886-13890-13894-13898-13902-13906-13910-13914-13918-13922-13926-13930-13934-13938-13942-13946-13950-13954-13958-13962-13966-13970-13974-13978-13982-13986-13990-13994-13998-14002-14006-14010-14014-14018-14022-14026-14030-14034-14038-14042-14046-14050-14054-14058-14062-14066-14070-14074-14078-14082-14086-14090-14094-14098-14102-14106-14110-14114-14118-14122-14126-14130-14134-14138-14142-14146-14150-14154-14158-14162-14166-14170-14174-14178-14182-14186-14190-14194-14198-14202-14206-14210-14214-14218-14222-14226-14230-14234-14238-14242-14246-14250-14254-14258-14262-14266-14270-14274-14278-14282-14286-14290-14294-14298-14302-14306-14310-14314-14318-14322-14326-14330-14334-14338-14342-14346-14350-14354-14358-14362-14366-14370-14374-14378-14382-14386-14390-14394-14398-14402-14406-14410-14414-14418-14422-14426-14430-14434-14438-14442-14446-14450-14454-14458-14462-14466-14470-14474-14478-14482-14486-14490-14494-14498-14502-14506-14510-14514-14518-14522-14526-14530-14534-14538-14542-14546-14550-14554-14558-14562-14566-14570-14574-14578-14582-14586-14590-14594-14598-14602-14606-14610-14614-14618-14622-14626-14630-14634-14638-14642-14646-14650-14654-14658-14662-14666-14670-14674-14678-14682-14686-14690-14694-14698-14702-14706-14710-14714-14718-14722-14726-14730-14734-14738-14742-14746-14750-14754-14758-14762-14766-14770-14774-14778-14782-14786-14790-14794-14798-14802-14806-14810-14814-14818-14822-14826-14830-14834-14838-14842-14846-14850-14854-14858-14862-14866-14870-14874-14878-14882-14886-14890-14894-14898-14902-14906-14910-14914-14918-14922-14926-14930-14934-14938-14942-14946-14950-14954-14958-14962-14966-14970-14974-14978-14982-14986-14990-14994-14998-15002-15006-15010-15014-15018-15022-15026-15030-15034-15038-15042-15046-15050-15054-15058-15062-15066-15070-15074-15078-15082-15086-15090-15094-15098-15102-15106-15110-15114-15118-15122-15126-15130-15134-15138-15142-15146-15150-15154-15158-15162-15166-15170-15174-15178-15182-15186-15190-15194-15198-15202-15206-15210-15214-15218-15222-15226-15230-15234-15238-15242-15246-15250-15254-15258-15262-15266-15270-15274-15278-15282-15286-15290-15294-15298-15302-15306-15310-15314-15318-15322-15326-15330-15334-15338-15342-15346-15350-15354-15358-15362-15366-15370-15374-15378-15382-15386-15390-15394-15398-15402-15406-15410-15414-15418-15422-15426-15430-15434-15438-15442-15446-15450-15454-15458-15462-15466-15470-15474-15478-15482-15486-15490-15494-15498-15502-15506-15510-15514-15518-15522-15526-15530-15534-15538-15542-15546-15550-15554-15558-15562-15566-15570-15574-15578-15582-15586-15590-15594-15598-15602-15606-15610-15614-15618-15622-15626-15630-15634-15638-15642-15646-15650-15654-15658-15662-15666-15670-15674-15678-15682-15686-15690-15694-15698-15702-15706-15710-15714-15718-15722-15726-15730-15734-15738-15742-15746-15750-15754-15758-15762-15766-15770-15774-15778-15782-15786-15790-15794-15798-15802-15806-15810-15814-15818-15822-15826-15830-15834-15838-15842-15846-15850-15854-15858-15862-15866-15870-15874-15878-15882-15886-15890-15894-15898-15902-15906-15910-15914-15918-15922-15926-15930-15934-15938-15942-15946-15950-15954-15958-15962-15966-15970-15974-15978-15982-15986-15990-15994-15998-16002-16006-16010-16014-16018-16022-16026-16030-16034-16038-16042-16046-16050-16054-16058-16062-16066-16070-16074-16078-16082-16086-16090-16094-16098-16102-16106-16110-16114-16118-16122-16126-16130-16134-16138-16142-16146-16150-16154-16158-16162-16166-16170-16174-16178-16182-16186-16190-16194-16198-16202-16206-16210-16214-16218-16222-16226-16230-16234-16238-16242-16246-16250-16254-16258-16262-16266-16270-16274-16278-16282-16286-16290-16294-16298-16302-16306-16310-16314-16318-16322-16326-16330-16334-16338-16342-16346-16350-16354-16358-16362-16366-16370-16374-16378-16382-16386-16390-16394-16398-16402-16406-16410-16414-16418-16422-16426-16430-16434-16438-16442-16446-16450-16454-16458-16462-16466-16470-16474-16478-16482-16486-16490-16494-16498-16502-16506-16510-16514-16518-16522-16526-16530-16534-16538-16542-16546-16550-16554-16558-16562-16566-16570-16574-16578-16582-16586-16590-16594-16598-16602-16606-16610-16614-16618-16622-16626-16630-16634-16638-16642-16646-16650-16654-16658-16662-16666-16670-16674-16678-16682-16686-16690-16694-16698-16702-16706-16710-16714-16718-16722-16726-16730-16734-16738-16742-16746-16750-16754-16758-16762-16766-16770-16774-16778-16782-16786-16790-16794-16798-16802-16806-16810-16814-16818-16822-16826-16830-16834-16838-16842-16846-16850-16854-16858-16862-16866-16870-16874-16878-16882-16886-16890-16894-16898-16902-16906-16910-16914-16918-16922-16926-16930-16934-16938-16942-16946-16950-16954-16958-16962-16966-16970-16974-16978-16982-16986-16990-16994-16998-17002-17006-17010-17014-17018-17022-17026-17030-17034-17038-17042-17046-17050-17054-17058-17062-17066-17070-17074-17078-17082-17086-17090-17094-17098-17102-17106-17110-17114-17118-17122-17126-17130-17134-17138-17142-17146-17150-17154-17158-17162-17166-17170-17174-17178-17182-17186-17190-17194-17198-17202-17206-17210-17214-17218-17222-17226-17230-17234-17238-17242-17246-17250-17254-17258-17262-17266-17270-17274-17278-17282-17286-17290-17294-17298-17302-17306-17310-17314-17318-17322-17326-17330-17334-17338-17342-17346-17350-17354-17358-17362-17366-17370-17374-17378-17382-17386-17390-17394-17398-17402-17406-17410-17414-17418-17422-17426-17430-17434-17438-17442-17446-17450-17454-17458-17462-17466-17470-17474-17478-17482-17486-17490-17494-17498-17502-17506-17510-17514-17518-17522-17526-17530-17534-17538-17542-17546-17550-17554-17558-17562-17566-17570-17574-17578-17582-17586-17590-17594-17598-17602-17606-17610-17614-17618-17622-17626-17630-17634-17638-17642-17646-17650-17654-17658-17662-17666-17670-17674-17678-17682-17686-17690-17694-17698-17702-17706-17710-17714-17718-17722-17726-17730-17734-17738-17742-17746-17750-17754-17758-17762-17766-17770-17774-17778-17782-17786-17790-17794-17798-18002-18006-18010-18014-18018-18022-18026-18030-18034-18038-18042-18046-18050-18054-18058-18062-18066-18070-18074-18078-18082-18086-18090-18094-18098-18102-18106-18110-18114-18118-18122-18126-18130-18134-18138-18142-18146-18150-18154-18158-18162-18166-18170-18174-18178-18182-18186-18190-18194-18198-18202-18206-18210-18214-18218-18222-18226-18230-18234-18238-18242-18246-18250-18254-18258-18262-18266-18270-18274-18278-18282-18286-18290-18294-18298-18302-18306-18310-18314-18318-18322-18326-18330-18334-18338-18342-18346-18350-18354-18358-18362-18366-18370-18374-18378-18382-18386-18390-18394-18398-18402-18406-18410-18414-18418-18422-18426-18430-18434-18438-18442-18446-18450-18454-18458-18462-18466-18470-18474-18478-18482-18486-18490-18494-18498-18502-18506-18510-18514-18518-18522-18526-18530-18534-18538-18542-18546-18550-18554-18558-18562-18566-18570-18574-18578-18582-18586-18590-18594-18598-18602-18606-18610-18614-18618-18622-18626-18630-18634-18638-18642-18646-18650-18654-18658-18662-18666-18670-18674-18678-18682-18686-18690-18694-18698-18702-18706-18710-18714-18718-18722-18726-18730-18734-18738-18742-18746-18750-18754-18758-18762-18766-18770-18774-18778-18782-18786-18790-18794-18798-18802-18806-18810-18814-18818-18822-18826-18830-18834-18838-18842-18846-18850-18854-18858-18862-18866-18870-18874-18878-18882-18886-18890-18894-18898-18902-18906-18910-18914-18918-18922-18926-18930-18934-18938-18942-18946-18950-18954-18958-18962-18966-18970-18974-18978-18982-18986-18990-18994-18998-19002-19006-19010-19014-19018-19022-19026-19030-19034-19038-19042-19046-19050-19054-19058-19062-19066-19070-19074-19078-19082-19086-19090-19094-19098-19102-19106-19110-19114-19118-19122-19126-19130-19134-19138-19142-19146-19150-19154-19158-19162-19166-19170-19174-19178-19182-19186-19190-19194-19198-19202-19206-19210-19214-19218-19222-19226-19230-19234-19238-19242-19246-19250-19254-19258-19262-19266-19270-19274-19278-19282-19286-19290-19294-19298-19302-19306-19310-19314-19318-19322-19326-19330-19334-19338-19342-19346-19350-19354-19358-19362-19366-19370-19374-19378-19382-19386-19390-19394-19398-19402-19406-19410-19414-19418-19422-19426-19430-19434-19438-19442-19446-19450-19454-19458-19462-19466-19470-19474-19478-19482-19486-19490-19494-19498-19502-19506-19510-19514-19518-19522-19526-19530-19534-19538-19542-19546-19550-19554-19558-19562-19566-19570-19574-19578-19582-19586-19590-19594-19598-19602-19606-19610-19614-19618-19622-19626-19630-19634-19638-19642-19646-19650-19654-19658-19662-19666-19670-19674-19678-19682-19686-19690-19694-19698-19702-19706-19710-19714-19718-19722-19726-19730-19734-19738-19742-19746-19750-19754-19758-19762-19766-19770-19774-19778-19782-19786-19790-19794-19798-19802-19806-19810-19814-19818-19822-19826-19830-19834-19838-19842-19846-19850-19854-19858-19862-19866-19870-19874-19878-19882-19886-19890-19894-19898-19902-19906-19910-19914-19918-19922-19926-19930-19934-19938-19942-19946-19950-19954-19958-19962-19966-19970-19974-19978-19982-19986-19990-19994-19998-20002-20006-20010-20014-20018-20022-20026-20030-20034-20038-20042-20046-20050-20054-20058-20062-20066-20070-20074-20078-20082-20086-20090-20094-20098-20102-20106-20110-20114-20118-20122-20126-20130-20134-20138-20142-20146-20150-20154-20158-20162-20166-20170-20174-20178-20182-20186-20190-20194-20198-20202-20206-20210-20214-20218-20222-20226-20230-20234-20238-20242-20246-20250-20254-20258-20262-20266-20270-20274-20278-20282-20286-20290-20294-20298-20302-20306-20310-20314-20318-20322-20326-20330-20334-20338-20342-20346-20350-20354-20358-20362-20366-20370-20374-20378-20382-20386-20390-20394-20398-20402-20406-20410-20414-20418-20422-20426-20430-20434-20438-20442-20446-20450-20454-20458-20462-20466-20470-20474-20478-20482-20486-20490-20494-20498-20502-20506-20510-20514-20518-20522-20526-20530-20534-20538-20542-20546-20550-20554-20558-20562-20566-20570-20574-20578-20582-20586-20590-20594-20598-20602-20606-20610-20614-20618-20622-20626-20630-20634-20638-20642-20646-20650-20654-20658-20662-20666-20670-20674-20678-20682-20686-20690-20694-20698-20702-20706-20710-20714-20718-20722-20726-20730-20734-20738-20742-20746-20750-20754-20758-20762-20766-20770-20774-20778-20782-20786-20790-20794-20798-20802-20806-20810-20814-20818-20822-20826-20830-20834-20838-20842-20846-20850-20854-20858-20862-20866-20870-20874-20878-20882-20886-20890-20894-20898-20902-20906-20910-20914-20918-20922-20926-20930-20934-20938-20942-20946-20950-20954-20958-20962-20966-20970-20974-20978-20982-20986-20990-20994-20998-21002-21006-21010-21014-21018-21022-21026-21030-21034-21038-21042-21046-21050-21054-21058-21062-21066-21070-21074-21078-21082-21086-21090-21094-21098-21102-21106-21110-21114-21118-21122-21126-21130-21134-21138-21142-21146-21150-21154-21158-21162-21166-21170-21174-21178-21182-21186-21190-21194-21198-21202-21206-21210-21214-21218-21222-21226-21230-21234-21238-21242-21246-21250-21254-21258-21262-21266-21270-21274-21278-21282-21286-21290-21294-21298-21302-21306-21310-21314-21318-21322-21326-21330-21334-21338-21342-21346-21350-21354-21358-21362-21366-21370-21374-21378-21382-21386-21390-21394-21398-21402-21406-21410-21414-21418-21422-21426-21430-21434-21438-21442-21446-21450-21454-21458-21462-21466-21470-21474-21478-21482-21486-21490-21494-21498-21502-21506-21510-21514-21518-21522-21526-21530-21534-21538-21542-21546-21550-21554-21558-21562-21566-21570-21574-21578-21582-21586-21590-21594-21598-21602-21606-21610-21614-21618-21622-21626-21630-21634-21638-21642-21646-21650-21654-21658-21662-21666-21670-21674-21678-21682-21686-21690-21694-21698-21702-21706-21710-21714-21718-21722-21726-21730-21734-21738-21742-21746-21750-21754-21758-21762-21766-21770-21774-21778-21782-21786-21790-21794-21798-21802-21806-21810-21814-21818-21822-21826-21830-21834-21838-21842-21846-21850-21854-21858-21862-21866-21870-21874-21878-21882-21886-21890-21894-21898-21902-21906-21910-21914-21918-21922-21926-21930-21934-21938-21942-21946-21950-21954-21958-21962-21966-21970-21974-21978-21982-21986-21990-21994-21998-22002-22006-22010-22014-22018-22022-22026-22030-22034-22038-22042-22046-22050-22054-22058-22062-22066-22070-22074-22078-22082-22086-22090-22094-22098-22102-22106-22110-22114-22118-22122-22126-22130-22134-22138-22142-22146-22150-22154-22158-22162-22166-22170-22174-22178-22182-22186-22190-22194-22198-22202-22206-22210-22214-22218-22222-22226-22230-22234-22238-22242-22246-22250-22254-22258-22262-22266-22270-22274-22278-22282-22286-22290-22294-22298-22302-22306-22310-22314-22318-22322-22326-22330-22334-22338-22342-22346-22350-22354-22358-22362-22366-22370-22374-22378-22382-22386-22390-22394-22398-22402-22406-22410-22414-22418-22422-22426-22430-22434-22438-22442-22446-22450-22454-22458-22462-22466-22470-22474-22478-22482-22486-22490-22494-22498-22502-22506-22510-22514-22518-22522-22526-22530-22534-22538-22542-22546-22550-22554-22558-22562-22566-22570-22574-22578-22582-22586-22590-22594-22598-22602-22606-22610-22614-22618-22622-22626-22630-22634-22638-22642-22646-22650-22654-22658-22662-22666-22670-22674-22678-22682-22686-22690-22694-22698-22702-22706-22710-22714-22718-22722-22726-22730-22734-22738-22742-22746-22750-22754-22758-22762-22766-22770-22774-22778-22782-22786-22790-22794-22798-22802-22806-22810-22814-22818-22822-22826-22830-22834-22838-22842-22846-22850-22854-22858-22862-22866-22870-22874-22878-22882-22886-22890-22894-22898-22902-22906-22910-22914-22918-22922-22926-22930-22934-22938-22942-22946-22950-22954-22958-22962-22966-22970-22974-22978-22982-22986-22990-22994-22998-23002-23006-23010-23014-23018-23022-23026-23030-23034-23038-23042-23046-23050-23054-23058-23062-23066-23070-23074-23078-23082-23086-23090-23094-23098-23102-23106-23110-23114-23118-23122-23126-23130-23134-23138-23142-23146-23150-23154-23158-23162-23166-23170-23174-23178-23182-23186-23190-23194-2198-2202-2206-2210-2214-2218-2222-2226-2230-2234-2238-2242-2246-2250-2254-2258-2262-2266-2270-2274-2278-2282-2286-2290-2294-2298-2302-2306-2310-2314-2318-2322-2326-2330-2334-2338-2342-2346-2350-2354-2358-2362-2366-2370-2374-2378-2382-2386-2390-2394-2398-2402-2406-2410-2414-2418-2422-2426-2430-2434-2438-2442-2446-2450-2454-2458-2462-2466-2470-2474-2478-2482-2486-2490-2494-2498-2502-2506-2510-2514-2518-2522-2526-2530-2534-2538-2542-2546-2550-2554-2558-2562-2566-2570-2574-2578-2582-2586-2590-2594-2598-2602-2606-2610-2614-2618-2622-2626-2630-2634-2638-2642-2646-2650-2654-2658-2662-2666-2670-2674-2678-2682-2686-2690-2694-2698-2702-2706-2710-2714-2718-2722-2726-2730-2734-2738-2742-2746-2750-2754-2758-2762-2766-2770-2774-2778-2782-2786-2790-2794-2798-2802-2806-2810-2814-2818-2822-2826-2830-2834-2838-2842-2846-2850-2854-2858-2862-2866-2870-2874-2878-2882-2886-2890-2894-2898-2902-2906-2910-2914-2918-2922-2926-2930-2934-2938-2942-2946-2950-2954-2958-2962-2966-2970-2974-2978-2982-2986-2990-2994-2998-3002-3006-3010-3014-3018-3022-3026-3034-3038-3042-3046-3050-3054-3058-3062-3066-3070-3074-3078-3082-3086-3090-3094-3098-3102-3106-3110-3114-3118-3122-3126-3130-3134-3138-3142-3146-3150-3154-3158-3162-3166-3170-3174-3178-3182-3186-3190-3194-3198-3202-3206-3210-3214-3218-3222-3226-3230-3234-3238-3242-3246-3250-3254-3258-3262-3266-3270-3274-3278-3282-3286-3290-3294-3298-3302-3306-3310-3314-3318-3322-3326-3330-3334-3338-3342-3346-3350-3354-3358-3362-3366-3370-3374-3378-3382-3386-3390-3394-3398-3402-3406-3410-3414-3418-3422-3426-3430-3434-3438-3442-3446-3450-3454-3458-3462-3466-3470-3474-3478-3482-3486-3490-3494-3498-3502-3506-3510-3514-3518-3522-3526-3530-3534-3538-3542-3546-3550-3554-3558-3562-3566-3570-3574-3578-3582-3586-3590-3594-3598-3602-3606-3610-3614-3618-3622-3626-3630-3634-3638-3642-3646-3650-3654-3658-3662-3666-3670-3674-3678-3682-3686-3690-3694-3698-3702-3706-3710-3714-3718-3722-3726-3730-3734-3738-3742-3746-3750-3754-3758-3762-3766-3770-3774-3778-3782-3786-3790-3794-3798-3802-3806-3810-3814-3818-3822-3826-3830-3834-3838-3842-3846-3850-3854-3858-3862-3866-3870-3874-3878-3882-3886-3890-3894-3898-3902-3906-3910-3914-3918-3922-3926-3930-3934-3938-3942-3946-3950-3954-3958-3962-3966-3970-3974-3978-3982-3986-3990-3994-3998-4002-4006-4010-4014-4018-4022-4026-4030-4034-4038-4042-4046-4050-4054-4058-4062-4066-4070-4074-4078-4082-4086-4090-4094-4098-4102-4106-4110-4114-4118-4122-4126-4130-4134-4138-4142-4146-4150-4154-4158-4162-4166-4170-4174-4178-4182-4186-4190-4194-4198-4202-4206-4210-4214-4218-4222-4226-4230-4234-4238-4242-4246-4250-4254-4258-4262-4266-4270-4274-4278-4282-4286-4290-4294-4298-4302-4306-4310-4314-4318-4322-4326-4330-4334-4338-4342-4346-4350-4354-4358-4362-4366-4370-4374-4378-4382-4386-4390-4394-4398-4402-4406-4410-4414-4418-4422-4426-4430-4434-4438-4442-4446-4450-4454-4458-4462-4466-4470-4474-4478-4482-4486-4490-4494-4498-4502-4506-4510-4514-4518-4522-4526-4530-4534-4538-4542-4546-4550-4554-4558-4562-4566-4570-4574-4578-4582-4586-4590-4594-4598-4602-4606-4610-4614-4618-4622-4626-4630-4634-4638-4642-4646-4650-4654-4658-4662-4666-4670-4674-4678-4682-4686-4690-4694-4698-4702-4706-4710-4714-4718-4722-4726-4730-4734-4738-4742-4746-4750-4754-4758-4762-4766-4770-4774-4778-4782-4786-4790-4794-4798-4802-4806-4810-4814-4818-4822-4826-4830-4834-4838-4842-4846-4850-4854-4858-4862-4866-4870-4874-4878-4882-4886-4890-4894-4898-4902-4906-4910-4914-4918-4922-4926-4930-4934-4938-4942-4946-4950-4954-4958-4962-4966-4970-4974-4978-4982-4986-4990-4994-4998-5002-5006-5010-5014-5018-5022-5026-5030-5034-5038-5042-5046-5050-5054-5058-5062-5066-5070-5074-5078-5082-5086-5090-5094-5098-5102-5106-5110-5114-5118-5122-5126-5130-5134-5138-5142-5146-5150-5154-5158-5162-5166-5170-5174-5178-5182-5186-5190-5194-5198-5202-5206-5210-5214-5218-5222-5226-5230-5234-5238-5242-5246-5250-5254-5258-5262-5266-5270-5274-5278-5282-5286-5290-5294-5298-5302-5306-5310-5314-5318-5322-5326-5330-5334-5338-5342-5346-5350-5354-5358-5362-5366-5370-5374-5378-5382-5386-5390-5394-5398-5402-5406-5410-5414-5418-5422-5426-5430-5434-5438-5442-5446-5450-5454-5458-5462-5466-5470-5474-5478-5482-5486-5490-5494-5498-5502-5506-5510-5514-5518-5522-5526-5530-5534-5538-5542-5546-5550-5554-5558-5562-5566-5570-5574-5578-5582-5586-5590-5594-5598-5602-5606-5610-5614-5618-5622-5626-5630-5634-5638-5642-5646-5650-5654-5658-5662-5666-5670-5674-5678-5682-5686-5690-5694-5698-5702-5706-5710-5714-5718-5722-5726-5730-5734-5738-5742-5746-5750-5754-5758-5762-5766-5770-5774-5778-5782-5786-5790-5794-5798-5802-5806-5810-5814-5818-5822-5826-5830-5834-5838-5842-5846-5850-5854-5858-5862-5866-5870-5874-5878-5882-5886-5890-5894-5898-5902-5906-5910-5914-5918-5922-5926-5930-5934-5938-5942-5946-5950-5954-5958-5962-5966-5970-5974-5978-5982-5986-5990-5994-5998-6002-6006-6010-6014-6018-6022-6026-6030-6034-6038-6042-6046-6050-6054-6058-6062-6066-6070-6074-6078-6082-6086-6090-6094-6098-6102-6106-6110-6114-6118-6122-6126-6130-6134-6138-6142-6146-6150-6154-6158-6162-6166-6170-6174-6178-6182-6186-6190-6194-6198-6202-6206-6210-6214-6218-6222-6226-6230-6234-6238-6242-6246-6250-6254-6258-6262-6266-6270-6274-6278-6282-6286-6290-6294-6298-6302-6306-6310-6314-6318-6322-6326-6330-6334-6338-6342-6346-6350-6354-6358-6362-6366-6370-6374-6378-6382-6386-6390-6394-6398-6402-6406-6410-6414-6418-6422-6426-6430-6434-6438-6442-6446-6450-6454-6458-6462-6466-6470-6474-6478-6482-6486-6490-6494-6498-6502-6506-6510-6514-6518-6522-6526-6530-6534-6538-6542-6546-6550-6554-6558-6562-6566-6570-6574-6578-6582-6586-6590-6594-6598-6602-6606-6610-6614-6618-6622-6626-6630-6634-6638-6642-6646-6650-6654-6658-6662-6666-6670-6674-6678-6682-6686-6690-6694-6698-6702-6706-6710-6714-6718-6722-6726-6730-6734-6738-6742-6746-6750-6754-6758-6762-6766-6770-6774-6778-6782-6786-6790-6794-6798-6802-6806-6810-6814-6818-6822-6826-6830-6834-6838-6842-6646-6650-6654-6658-6662-6666-6670-6674-6678-6682-6686-6690-6694-6698-6702-6706-6710-6714-6718-6722-6726-6730-6734-6738-6742-6746-6750-6754-6758-6762-6766-6770-6774-6778-6782-6786-6790-6794-6798-6802-6806-6810-6814-6818-6822-6826-6830-6834-6838-6842-6846-6850-6854-6858-6862-6866-6870-6874-6878-6882-6886-6890-6894-6898-6902-6906-6910-6914-6918-6922-6926-6930-6934-6938-6942-6946-6950-6954-6958-6962-6966-6970-6974-6978-6982-6986-6990-6994-6998-7002-7006-7010-7014-7018-7022-7026-7030-7034-7038-7042-7046-7050-7054-7058-7062-7066-7070-7074-7078-7082-7086-7090-7094-7098-7102-7106-7110-7114-7118-7122-7126-7130-7134-7138-7142-7146-7150-7154-7158-7162-7166-7170-7174-7178-7182-7186-7190-7194-7198-7202-7206-7210-7214-7218-7222-7226-7230-7234-7238-7242-7246-7250-7254-7258-7262-7266-7270-7274-7278-7282-7286-7290-7294-7298-7302-7306-7310-7314-7318-7322-7326-7330-7334-7338-7342-7346-7350-7354-7358-7362-7366-7370-7374-7378-7382-7386-7390-7394-7398-7402-7406-7410-7414-7418-7422-7426-7430-7434-7438-7442-7446-7450-7454-7458-7462-7466-7470-7474-7478-7482-7486-7490-7494-7498-7502-7506-7510-7514-7518-7522-7526-7530-7534-7538-7542-7546-7550-7554-7558-7562-7566-7570-7574-7578-7582-7586-7590-7594-7598-7602-7606-7610-7614-7618-7622-7624-7628-7632-7636-7640-7644-7648-7652-7656-7660-7664-7668-7672-7676-7680-7684-7688-7692-7696-7700-7704-7708-7712-7716-7720-7724-7728-7732-7736-7740-7744-7748-7752-7756-7760-7764-7768-7772-7776-7780-7784-7788-7792-7796-7800-7804-7808-7812-7816-7820-7824-7828-7832-7836-7840-7844-7848-7852-7856-7860-7864-7868-7872-7876-7880-7884-7888-7892-7896-7900-7904-7908-7912-7916-7920-7924-7928-7932-7936-7940-7944-7948-7952-7956-7960-7964-7968-7972-7976-7980-7984-7988-7992-7996-8000-8004-8008-8012-8016-8020-8024-8028-8032-8036-8040-8044-8048-8052-8056-8060-8064-8068-8072-8076-8080-8084-8088-8092-8096-8100-8104-8108-8112-8116-8120-8124-8128-8132-8136-8140-8144-8148-8152-8156-8160-8164-8168-8172-8176-8180-8184-8188-8192-8196-8200-8204-8208-8212-8216-8220-8224-8228-8232-8236-8240-8244-8248-8252-8256-8260-8264-8268-8272-8276-8280-8284-8288-8292-8296-8300-8304-8308-8312-8316-8320-8324-8328-8332-8336-8340-8344-8348-8352-8356-8360-8364-8368-8372-8376-8380-8384-8388-8392-8396-8400-8404-8408-8412-8416-8420-8424-8428-8432-8436-8440-8444-8448-8452-8456-8460-8464-8468-8472-8476-8480-8484-8488-8492-8496-8500-8504-8508-8512-8516-8520-8524-8528-8532-8536-8540-8544-8548-8552-8556-8560-8564-8568-8572-8576-8580-8584-8588-8592-8596-8600-8604-8608-8612-8616-8620-8624-8628-8632-8636-8640-8644-8648-8652-8656-8660-8664-8668-8672-8676-8680-8684-8688-8692-8696-8700-8704-8708-8712-8716-8720-8724-8728-8732-8736-8740-8744-8748-8752-8756-8760-8764-8768-8772-8776-8780-8784-8788-8792-8796-8800-8804-8808-8812-8816-8820-8824-8828-8832-8836-8840-8844-8848-8852-8856-8860-8864-8868-8872-8876-8880-8884-8888-8892-8896-8900-8904-8908-8912-8916-8920-8924-8928-8932-8936-8940-8944-8948-8952-8956-8960-8964-8968-8972-8976-8980-8984-8988-8992-8996-9000-9004-9008-9012-9016-9020-9024-9028-9032-9036-9040-9044-9048-9052-9056-9060-9064-9068-9072-9076-9080-9084-9088-9092-9096-9100-9104-9108-9112-9116-9120-9124-9128-9132-9136-9140-9144-9148-9152-9156-9160-9164-9168-9172-9176-9180-9184-9188-9192-9196-9200-9204-9208-9212-9216-9220-9224-9228-9232-9236-9240-9244-9248-9252-9256-9260-9264-9268-9272-9276-9280-9284-9288-9292-9296-9300-9304-9308-9312-9316-9320-9324-9328-9332-9336-9340-9344-9348-9352-9356-9360-9364-9368-9372-9376-9380-9384-9388-9392-9396-9400-9404-9408-9412-9416-9420-9424-9428-9432-9436-9440-9444-9448-9452-9456-9460-9464-9468-9472-9476-9480-9484-9488-9492-9496-9500-9504-9508-9512-9516-9520-9524-9528-9532-9536-9540-9544-9548-9552-9556-9560-9564-9568-9572-9576-9580-9584-9588-9592-9596-9600-9604-9608-9612-9616-9620-9624-9628-9632-9636-9640-9644-9648-9652-9656-9660-9664-9668-9672-9676-9680-9684-9688-9692-9696-9700-9704-9708-9712-9716-9720-9724-9728-9732-9736-9740-9744-9748-9752-9756-9760-9764-9768-9772-9776-9780-9784-9788-9792-9796-9800-9804-9808-9812-9816-9820-9824-9828-9832-9836-9840-9844-9848-9852-9856-9860-9864-9868-9872-9876-9880-9884-9888-9892-9896-9900-9904-9908-9912-9916-9920-9924-9928-9932-9936-9940-9944-9948-9952-9956-9960-9964-9968-9972-9976-9980-9984-9988-9992-9996-10000-10004-10008-10012-10016-10020-10024-10028-10032-10036-10040-10044-10048-10052-10056-10060-10064-10068-10072-10076-10080-10084-10088-10092-10096-10100-10104-10108-10112-10116-10120-10124-10128-10132-10136-10140-10144-10148-10152-10156-10160-10164-10168-10172-10176-10180-10184-10188-10192-10196-10200-10204-10208-10212-10216-10220-10224-10228-10232-10236-10240-10244-10248-10252-10256-10260-10264-10268-10272-10276-10280-10284-10288-10292-10296-10300-10304-10308-10312-10316-10320-10324-10328-10332-10336-10340-10344-10348-10352-10356-10360-10364-10368-10372-10376-10380-10384-10388-10392-10396-10400-10404-10408-10412-10416-10420-10424-10428-10432-10436-10440-10444-10448-10452-10456-10460-10464-10468-10472-10476-10480-10484-10488-10492-10496-10500-10504-10508-10512-10516-10520-10524-10528-10532-10536-10540-10544-10548-10552-10556-10560-10564-10568-10572-10576-10580-10584-10588-10592-10596-10600-10604-10608-10612-10616-10620-10624-10628-10632-10636-10640-10644-10648-10652-10656-10660-10664-10668-10672-10676-10680-10684-10688-10692-10696-10700-10704-10708-10712-10716-10720-10724-10728-10732-10736-10740-10744-10748-10752-10756-10760-10764-10768-10772-10776-10780-10784-10788-10792-10796-10800-10804-10808-10812-10816-10820-10824-10828-10832-10836-10840-10844-10848-10852-10856-10860-10864-10868-10872-10876-10880-10884-10888-10892-10896-10900-10904-10908-10912-10916-10920-10924-10928-10932-10936-10940-10944-10948-10952-10956-10960-10964-10968-10972-10976-10980-10984-10988-10992-10996-11000-11004-11008-11012-11016-11020-11024-11028-11032-11036-11040-11044-11048-11052-11056-11060-11064-11068-11072-11076-11080-11084-11088-11092-11096-11100-11104-11108-11112-11116-11120-11124-11128-11132-11136-11140-11144-11148-11152-11156-11160-11164-11168-11172-11176-11180-11184-11188-11192-11196-11200-11204-11208-11212-11216-11220-11224-11228-11232-11236-11240-11244-11248-11252-11256-11260-11264-11268-11272-11276-11280-11284-11288-11292-11296-11300-11304-11308-11312-11316-11320-11324-11328-11332-11336-11340-11344-11348-11352-11356-11360-11364-11368-11372-11376-11380-11384-11388-11392-11396-11400-11404-11408-11412-11416-11420-11424-11428-11432-11436-11440-1444-1448-1452-1456-1460-1464-1468-1472-1476-1480-1484-1488-1492-1496-1500-1504-1508-1512-1516-1520-1524-1528-1532-1536-1540-1544-1548-1552-1556-1560-1564-1568-1572-1576-1580-1584-1588-1592-1596-1600-1604-1608-1612-1616-1620-1624-1628-1632-1636-1640-1644-1648-1652-1656-1660-1664-1668-1672-1676-1680-1684-1688-1692-1696-1700-1704-1708-1712-1716-1720-1724-1728-1732-1736-1740-1744-1748-1752-1756-1760-1764-1768-1772-1776-1780-1784-1788-1792-1796-1800-1804-1808-1812-1816-1820-1824-1828-1832-1836-1840-1844-1848-1852-1856-1860-1864-1868-1872-1876-1880-1884-1888-1892-1896-1900-1904-1908-1912-1916-1920-1924-1928-1932-1936-1940-1944-1948-1952-1956-1960-1964-1968-1972-1976-1980-1984-1988-1992-1996-2000-2004-2008-2012-2016-2020-2024-2028-2032-2036-2040-2044-2048-2052-2056-2060-2064-2068-2072-2076-2080-2084-2088-2092-2096-2100-2104-2108-2112-2116-2120-2124-2128-2132-2136-2140-2144-2148-2152-2156-2160-2164-2168-2172-2176-2180-2184-2188-2192-2196-2200-2204-2208-2212-2216-2220-2224-2228-2232-2236-2240-2244-2248-2252-2256-2260-2264-2268-2272-2276-2280-2284-2288-2292-2296-2300-2304-2308-2312-2316-2320-2324-2328-2332-2336-2340-2344-2348-2352-2356-2360-2364-2368-2372-2376-2380-2384-2388-2392-2396-2400-2404-2408-2412-2416-2420-2424-2428-2432-2436-2440-2444-2448-2452-2456-2460-2464-2468-2472-2476-2480-2484-2488-2492-2496-2500-2504-2508-2512-2516-2520-2524-2528-2532-2536-2540-2544-2548-2552-2556-2560-2564-2568-2572-2576-2580-2584-2588-2592-2596-2600-2604-2608-2612-2616-2620-2624-2628-2632-2636-2640-2644-2648-2652-2656-2660-2664-2668-2672-2676-2680-2684-2688-2692-2696-2700-2704-2708-2712-2716-2720-2724-2728-2732-2736-2740-2744-2748-2752-2756-2760-2764-2768-2772-2776-2780-2784-2788-2792-2796-2800-2804-2808-2812-2816-2820-2824-2828-2832-2836-2840-2844-2848-2852-2856-2860-2864-2868-2872-2876-2880-2884-2888-2892-2896-2900-2904-2908-2912-2916-2920-2924-2928-2932-2936-2940-2944-2948-2952-2956-2960-2964-2968-2972-2976-2980-2984-2988-2992-2996-3000-3004-3008-3012-3016-3020-3024-3028-3032-3036-3040-3044-3048-3052-3056-3060-3064-3068-3072-3076-3080-3084-3088-3092-3096-3100-3104-3108-3112-3116-3120-3124-3128-3132-3136-3140-3144-3148-3152-3156-3160-3164-3168-3172-3176-3180-3184-3188-3192-3196-3200-3204-3208-3212-3216-3220-3224-3228-3232-3236-3240-3244-3248-3252-3256-3260-3264-3268-3272-3276-3280-3284-3288-3292-3296-3300-3304-3308-3312-3316-3320-3324-3328-3332-3336-3340-3344-3348-3352-3356-3360-3364-3368-3372-3376-3380-3384-3388-3392-3396-3400-3404-3408-3412-3416-3420-3424-3428-3432-3436-3440-3444-3448-3452-3456-3460-3464-3468-3472-3476-3480-3484-3488-3492-3496-3500-3504-3508-3512-3516-3520-3524-3528-3532-3536-3540-3544-3548-3552-3556-3560-3564-3568-3572-3576-3580-3584-3588-3592-3596-3600-3604-3608-3612-3616-3620-3624-3628-3632-3636-3640-3644-3648-3652-3656-3660-3664-3668-3672-3676-3680-3684-3688-3692-3696-3700-3704-3708-3712-3716-3720-3724-3728-3732-3736-3740-3744-3748-3752-3756-3760-3764-3768-3772-3776-3780-3784-3788-3792-3796-3800-3804-3808-3812-3816-3820-3824-3828-3832-3836-3840-3844-3848-3852-3856-3860-3864-3868-3872-3876-3880-3884-3888-3892-3896-3900-3904-3908-3912-3916-3920-3924-3928-3932-3936-3940-3944-3948-3952-3956-3960-3964-3968-3972-3976-3980-3984-3988-3992-3996-4000-4004-4008-4012-4016-4020-4024-4028-4032-4036-4040-4044-4048-4052-4056-4060-4064-4068-4072-4076-4080-4084-4088-4092-4096-4100-4104-4108-4112-4116-4120-4124-4128-4132-4136-4140-4144-4148-4152-4156-4160-4164-4168-4172-4176-4180-4184-4188-4192-4196-4200-4204-4208-4212-4216-4220-4224-4228-4232-4236-4240-4244-4248-4252-4256-4260-4264-4268-4272-4276-4280-4284-4288-4292-4296-4300-4304-4308-4312-4316-4320-4324-4328-4332-4336-4340-4344-4348-4352-4356-4360-4364-4368-4372-4376-4380-4384-4388-4392-4396-4400-4404-4408-4412-4416-4420-4424-4428-4432-4436-4440-4444-4448-4452-4456-4460-4464-4468-4472-4476-4480-4484-4488-4492-4496-4500-4504-4508-4512-4516-4520-4524-4528-4532-4536-4540-4544-4548-4552-4556-4560-4564-4568-4572-4576-4580-4584-4588-4592-4596-4600-4604-4608-4612-4616-4620-4624-4628-4632-4636-4640-4644-4648-4652-4656-4660-4664-4668-4672-4676-4680-4684-4688-4692-4696-4700-4704-4708-4712-4716-4720-4724-4728-4732-4736-4740-4744-4748-4752-4756-4760-4764-4768-4772-4776-4780-4784-4788-4792-4796-4800-4804-4808-4812-4816-4820-4824-4828-4832-4836-4840-4844-4848-4852-4856-4860-4864-4868-4872-4876-4880-4884-4888-4892-4896-4900-4904-4908-4912-4916-4920-4924-4928-4932-4936-4940-4944-4948-4952-4956-4960-4964-4968-4972-4976-4980-4984-4988-4992-4996-5000-5004-5008-5012-5016-5020-5024-5028-5032-5036-5040-5044-5048-5052-5056-5060-5064-5068-5072-5076-5080-5084-5088-5092-5096-5100-5104-5108-5112-5116-5120-5124-5128-5132-5136-5140-5144-5148-5152-5156-5160-5164-5168-5172-5176-5180-5184-5188-5192-5196-5200-5204-5208-5212-5216-5220-5224-5228-5232-5236-5240-5244-5248-5252-5256-5260-5264-5268-5272-5276-5280-5284-5288-5292-5296-5300-5304-5308-5312-5316-5320-5324-5328-5332-5336-5340-5344-5348-5352-5356-5360-5364-5368-5372-5376-5380-5384-5388-5392-5396-5400-5404-5408-5412-5416-5420-5424-5428-5432-5436-5440-5444-5448-5452-5456-5460-5464-5468-5472-5476-5480-5484-5488-5492-5496-5500-5504-5508-5512-5516-5520-5524-5528-5532-5536-5540-5544-5548-5552-5556-5560-5564-5568-5572-5576-5580-5584-5588-5592-5596-5600-5604-5608-5612-5616-5620-5624-5628-5632-5636-5640-5644-5648-5652-5656-5660-5664-5668-5672-5676-5680-5684-5688-5692-5696-5700-5704-5708-5712-5716-5720-5724-5728-5732-5736-5740-5744-5748-5752-5756-5760-5764-5768-5772-5776-5780-5784-5788-5792-5796-5800-5804-5808-5812-5816-5820-5824-5828-5832-5836-5840-5844-5848-5852-5856-5860-5864-5868-5872-5876-5880-5884-5888-5892-5896-5900-5904-5908-5912-5916-5920-5924-5928-5932-5936-5940-5944-5948-5952-5956-5960-5964-5968-5972-5976-5980-5984-5988-5992-5996-6000-6004-6008-6012-6016-6020-6024-6028-6032-6036-6040-6044-6048-6052-6056-6060-6064-6068-6072-6076-6080-6084-6088-6092-6096-6100-6104-6108-6112-6116-6120-6124-6128-6132-6136-6140-6144-6148-6152-6156-6160-6164-6168-6172-6176-6180-6184-6188-6192-6196-6200-6204-6208-6212-6216-6220-6224-6228-6232-6236-6240-6244-6248-6252-6256-6260-6264-6268-6272-6276-6280-6284-6288-6292-6296-6300-6304-6308-6312-6316-6320-6324-6328-6332-6336-6340-6344-6348-6352-6356-6360-6364-6368-6372-6376-6380-6384-6388-6392-6396-6400-6404-6408-6412-6416-6420-6424-6428-6432-6436-6440-6444-6448-6452-6456-6460-6464-6468-6472-6476-6480-6484-6488-6492-6496-6500-6504-6508-6512-6516-6520-6524-6528-6532-6536-6540-6544-6648-6652-6656-6660-6664-6668-6672-6676-6680-6684-6688-6692-6696-6700-6704-6708-6712-6716-6720-6724-6728-6732-6736-6740-6744-6748-6752-6756-6760-6764-6768-6772-6776-6780-6784-6788-6792-6796-6800-6804-6808-6812-6816-6820-6824-6828-6832-6836-6840-6844-6848-6852-6856-6860-6864-6868-6872-6876-6880-6884-6888-6892-6896-6900-6904-6908-6912-6916-6920-6924-6928-6932-6936-6940-6944-6948-6952-6956-6960-6964-6968-6972-6976-6980-6984-6988-6992-6996-7000-7004-7008-7012-7016-7020-7024-7028-7032-7036-7040-7044-7048-7052-7056-7060-7064-7068-7072-7076-7080-7084-7088-7092-7096-7100-7104-7108-7112-7116-7120-7124-7128-7132-7136-7140-7144-7148-7152-7156-7160-7164-7168-7172-7176-7180-7184-7188-7192-7196-7200-7204-7208-7212-7216-7220-7224-7228-7232-7236-7240-7244-7248-7252-7256-7260-7264-7268-7272-7276-7280-7284-7288-7292-7296-7300-7304-7308-7312-7316-7320-7324-7328-7332-7336-7340-7344-7348-7352-7356-7360-7364-7368-7372-7376-7380-7384-7388-7392-7396-7400-7404-7408-7412-7416-7420-7424-7428-7432-7436-7440-7444-7448-7452-7456-7460-7464-7468-7472-7476-7480-7484-7488-7492-7496-7500-7504-7508-7512-7516-7520-7524-7528-7532-7536-7540-7544-7548-7552-7556-7560-7564-7568-7572-7576-7580-7584-7588-7592-7596-7600-7604-7608-7612-7616-7620-7624-7628-7632-7636-7640-7644-7648-7652-7656-7660-7664-7668-7672-7676-7680-7684-7688-7692-7696-7700-7704-7708-7712-7716-7720-7724-7728-7732-7736-7740-7744-7748-7752-7756-7760-7764-7768-7772-7776-7780-7784-7788-7792-7796-7800-7804-7808-7812-7816-7820-7824-7828-7832-7836-7840-7844-7848-7852-7856-7860-7864-7868-7872-7876-7880-7884-7888-7892-7896-7900-7904-7908-7912-7916-7920-7924-7928-7932-7936-7940-7944-7948-7952-7956-7960-7964-7968-7972-7976-7980-7984-7988-7992-7996-8000-8004-8008-8012-8016-8020-8024-8028-8032-8036-8040-8044-8048-8052-8056-8060-8064-8068-8072-8080-8084-8088-8092-8096-8100-8104-8108-8112-8116-8120-8124-8128-8132-8136-8140-8144-8148-8152-8156-8160-8164-8168-8172-8176-8180-8184-8188-8192-8196-8200-8204-8208-8212-8216-8220-8224-8228-8232-8236-8240-8244-8248-8252-8256-8260-8264-8268-8272-8276-8280-8284-8288-8292-8296-8300-8304-8308-8312-8316-8320-8324-8328-8332-8336-8340-8344-8348-8352-8356-8360-8364-8368-8372-8376-8380-8384-8388-8392-8396-8400-8404-8408-8412-8416-8420-8424-8428-8432-8436-8440-8444-8448-8452-8456-8460-8464-8468-8472-8476-8480-8484-8488-8492-8496-8500-8504-8508-8512-8516-8520-8524-8528-8532-8536-8540-8544-8548-8552-8556-8560-8564-8568-8572-8576-8580-8584-8588-8592-8596-8600-8604-8608-8612-8616-8620-8624-8628-8632-8636-8640-8644-8648-8652-8656-8660-8664-8668-8672-8676-8680-8684-8688-8692-8696-8700-8704-8708-8712-8716-8720-8724-8728-8732-8736-8740-8744-8748-8752-8756-8760-8764-8768-8772-8776-8780-8784-8788-8792-8796-8800-8804-8808-8812-8816-8820-8824-8828-8832-8836-8840-8844-8848-8852-8856-8860-8864-8868-8872-8876-8880-8884-8888-8892-8896-8900-8904-8908-8912-8916-8920-8924-8928-8932-8936-8940-8944-8948-8952-8956-8960-8964-8968-8972-8976-8980-8984-8988-8992-8996-9000-9004-9008-9012-9016-9020-9024-9028-9032-9036-9040-9044-9048-9052-9056-9060-9064-9068-9072-9076-9080-9084-9088-9092-9096-9100-9104-9108-9112-9116-9120-9124-9128-9132-9136-9140-9144-9148-9152-9156-9160-9164-9168-9172-9176-9180-9184-9188-9192-9196-9200-9204-9208-9212-9216-9220-9224-9228-9232-9236-9240-9244-9248-9252-9256-9260-9264-9268-9272-9276-9280-9284-9288-9292-9296-9300-9304-9308-9312-9316-9320-9324-9328-9332-9336-9340-9344-9d8-942-946-950-954-958-962-966-970-974-978-982-986-990-994-998-1002-1006-1010-1014-1018-1022-1026-1030-1034-1038-1042-1046-1050-1054-1058-1062-1066-1070-1074-1078-1082-1086-1090-1094-1098-1102-1106-1110-1114-1118-1122-1126-1130-1134-1138-1142-1146-1150-1154-1158-1162-1166-1170-1174-1178-1182-1186-1190-1194-1198-1202-1206-1210-1214-1218-1222-1226-1230-1234-1238-1242-1246-1250-1254-1258-1262-1266-1270-1274-1278-1282-1286-1290-1294-1298-1302-1306-1310-1314-1318-1322-1326-1330-1334-1338-1342-1346-1350-1354-1358-1362-1366-1370-1374-1378-1382-1386-1390-1394-1398-1402-1406-1410-1414-1418-1422-1426-1430-1434-1438-1442-1446-1450-1454-1458-1462-1466-1470-1474-1478-1482-1486-1490-1494-1498-1502-1506-1510-1514-1518-1522-1526-1530-1534-1538-1542-1546-1550-1554-1558-1562-1566-1570-1574-1578-1582-1586-1590-1594-1598-1602-1606-1610-1614-1618-1622-1626-1630-1634-1638-1642-1646-1650-1654-1658-1662-1666-1670-1674-1678-1682-1686-1690-1694-1698-1702-1706-1710-1714-1718-1722-1726-1730-1734-1738-1742-1746-1750-1752-1756-1760-1764-1768-1772-1776-1780-1784-1788-1792-1796-1800-1804-1808-1812-1816-1820-1824-1828-1832-1836-1840-1844-1848-1852-1856-1860-1864-1868-1872-1876-1880-1884-1888-1892-1896-1900-1904-1908-1912-1916-1920-1924-1928-1932-1936-1940-1944-1948-1952-1956-1960-1964-1968-1972-1976-1980-1984-1988-1992-1996-2000-2004-2008-2012-2016-2020-2024-2028-2032-2036-2040-2044-2048-2052-2056-2060-2064-2068-2072-2076-2080-2084-2088-2092-2096-2100-2104-2108-2112-2116-2120-2124-2128-2132-2136-2140-2144-2148-2152-2156-2160-2164-2168-2172-2176-2180-2184-2188-2192-2196-2200-2204-2208-2212-2216-2220-2224-2228-2232-2236-2240-2244-2248-2252-2256-2260-2264-2268-2272-2276-2280-2284-2288-2292-2296-2300-2304-2308-2312-2316-2320-2324-2328-2332-2336-2340-2344-2348-2352-2356-2360-2364-2368-2372-2376-2380-2384-2388-2392-2396-2400-2404-2408-2412-2416-2420-2424-2428-2432-2436-2440-2444-2448-2452-2456-2460-2464-2468-2472-2476-2480-2484-2488-2492-2496-2500-2504-2508-2512-2516-2520-2524-2528-2532-2536-2540-2544-2548-2552-2556-2560-2564-2568-2572-2576-2580-2584-2588-2592-2596-2600-2604-2608-2612-2616-2620-2624-2628-2632-2636-2640-2644-2648-2652-2656-2660-2664-2668-2672-2676-2680-2684-2688-2692-2696-2700-2704-2708-2712-2716-2720-2724-2728-2732-2736-2740-2744-2748-2752-2756-2760-2764-2768-2772-2776-2780-2784-2788-2792-2796-2800-2804-2808-2812-2816-2820-2824-2828-2832-2836-2840-2844-2848-2852-2856-2860-2864-2868-2872-2876-2880-2884-2888-2892-2896-2900-2904-2908-2912-2916-2920-2924-2928-2932-2936-2940-2944-2948-2952-2956-2960-2964-2968-2972-2976-2980-2984-2988-2992-2996-3000-3004-3008-3012-3016-3020-3024-3028-3032-3036-3040-3044-3048-3052-3056-3060-3064-3068-3072-3076-3080-3084-3088-3092-3096-3100-3104-3108-3112-3116-3120-3124-3128-3132-3136-3140-3144-3148-3152-3156-3160-3164-3168-3172-3176-3180-3184-3188-3192-3196-3200-3204-3208-3212-3216-3220-3224-3228-3232-3236-3240-3244-3248-3252-3256-3260-3264-3268-3272-3276-3280-3284-3288-3292-3296-3300-3304-3308-3312-3316-3320-3324-3328-3332-3336-3340-3344-3348-3352-3356-3360-3364-3368-3372-3376-3380-3384-3388-3392-3396-3400-3404-3408-3412-3416-3420-3424-3428-3432-3436-3440-3444-3448-3452-3456-3460-3464-3468-3472-3476-3480-3484-3488-3492-3496-3500-3504-3508-3512-3516-3520-3524-3528-3532-3536-3540-3544-3548-3552-3556-3560-3564-3568-3572-3576-3580-3584-3588-3592-3596-3600-3604-3608-3612-3616-3620-3624-3628-3632-3636-3640-3644-3648-3652-3656-3660-3664-3668-3672-3676-3680-3684-3688-3692-3696-3700-3704-3708-3712-3716-3720-3724-3728-3732-3736-3740-3744-3748-3752-3756-3760-3764-3768-3772-3776-3780-3784-3788-3792-3796-3800-3804-3808-3812-3816-3820-3824-3828-3832-3836-3840-3844-3848-3852-3856-3860-3864-3868-3872-3876-3880-3884-3888-3892-3896-3900-3904-3908-3912-3916-3920-3924-3928-3932-3936-3940-3944-3948-3952-3956-3960-3964-3968-3972-3976-3980-3984-3988-3992-3996-4000-4004-4008-4012-4016-4020-4024-4028-4032-4036-4040-4044-4048-4052-4056-4060-4064-4068-4072-4076-4080-4084-4088-4092-4096-4100-4104-4108-4112-4116-4120-4124-4128-4132-4136-4140-4144-4148-4152-4156-4160-4164-4168-4172-4176-4180-4184-4188-4192-4196-4200-4204-4208-4212-4216-4220-4224-4228-4232-4236-4240-4244-4248-4252-4256-4260-4264-4268-4272-4276-4280-4284-4288-4292-4296-4300-4304-4308-4312-4316-4320-4324-4328-4332-4336-4440-4444-4448-4452-4456-4460-4464-4468-4472-4476-4480-4484-4488-4492-4496-4500-4504-4508-4512-4516-4520-4524-4528-4532-4536-4540-4544-4548-4552-4556-4560-4564-4568-4572-4576-4580-4584-4588-4592-4596-4600-4604-4608-4612-4616-4620-4624-4628-4632-4636-4640-4644-4648-4652-4656-4660-4664-4668-4672-4676-4680-4684-4688-4692-4696-4700-4704-4708-4712-4716-4720-4724-4728-4732-4736-4740-4744-4748-4752-4756-4760-4764-4768-4772-4776-4780-4784-4788-4792-4796-4800-4804-4808-4812-4816-4820-4824-4828-4832-4836-4840-4844-4848-4852-4856-4860-4864-4868-4872-4876-4880-4884-4888-4892-4896-4900-4904-4908-4912-4916-4920-4924-4928-4932-4936-4940-4944-4948-4952-4956-4960-4964-4968-4972-4976-4980-4984-4988-4992-4996-5000-5004-5008-5012-5016-5020-5024-5028-5032-5036-5040-5044-5048-5052-5056-5060-5064-5068-5072-5076-5080-5084-5088-5092-5096-5100-5104-5108-5112-5116-5120-5124-5128-5132-5136-5140-5144-5148-5152-5156-5160-5164-5168-5172-5176-5180-5184-5188-5192-5196-5200-5204-5208-5212-5216-5220-5224-5228-5232-5236-5240-5244-5248-5252-5256-5260-5264-5268-5272-5276-5280-5284-5288-5292-5296-5300-5304-5308-5312-5316-5320-5324-5328-5332-5336-5340-5344-5348-5352-5356-5360-5364-5368-5372-5376-5380-5384-5388-5392-5396-5400-5404-5408-5412-5416-5420-5424-5428-5432-5436-5440-5444-5448-5452-5456-5460-5464-5468-5472-5476-5480-5484-5488-5492-5496-5500-5504-5508-5512-5516-5520-5524-5528-5532-5536-5540-5544-5548-5552-5556-5560-5564-5568-5572-5576-5580-5584-5588-5592-5596-5600-5604-5608-5612-5616-5620-5624-5628-5632-5636-5640-5644-5648-5652-5656-5660-5664-5668-5672-5676-5680-5684-5688-5692-5696-5700-5704-5708-5712-5716-5720-5724-5728-5732-5736-5740-5744-5748-5752-5756-5760-5764-5768-5772-5776-5780-5784-5788-5792-5796-5800-5804-5808-5812-5816-5820-5824-5828-5832-5836-5840-5844-5848-5852-5856-5860-5864-5868-5872-5876-5880-5884-5888-5892-5896-5900-5904-5908-5912-5916-5920-5924-5928-5932-5936-5940-5944-5948-5952-5956-5960-5964-5968-5972-5976-5980-5984-5988-5992-5996-6000-6004-6008-6012-6016-6020-6024-6028-6032-6036-6040-6044-6048-6052-6656-6660-6664-6668-6672-6676-6680-6684-6688-6692-6696-6700-6704-6708-6712-6716-6720-6724-6728-6732-6736-6740-6744-6748-6752-6756-6760-6764-6768-6772-6776-6780-6784-6788-6792-6796-6800-6804-6808-6812-6816-6820-6824-6828-6832-6836-6840-6844-6848-6852-6856-6860-6864-6868-6872-6876-6880-6884-6888-6892-6896-6900-6904-6908-6912-6916-6920-6924-6928-6932-6936-6940-6944-6948-6952-6956-6960-6964-6968-6972-6976-6980-6984-6988-6992-6996-7000-7004-7008-7012-7016-7020-7024-7028-7032-7036-7040-7044-7048-7052-7056-7060-7064-7068-7072-7076-7080-7084-7088-7092-7096-7100-7104-7108-7112-7116-7120-7124-7128-7132-7136-7140-7144-7148-7152-7156-7160-7164-7168-7172-7176-7180-7184-7188-7192-7196-7200-7204-7208-7212-7216-7220-7224-7228-7232-7236-7240-7244-7248-7252-7256-7260-7264-7268-7272-7276-7280-7284-7288-7292-7296-7300-7304-7308-7312-7316-7320-7324-7328-7332-7336-7340-7344-7348-7352-7356-7360-7364-7368-7372-7376-7380-7384-7388-7392-7396-7400-7404-7408-7412-7416-7420-7424-7428-7432-7436-7440-7444-7448-7452-7456-7460-7464-7468-7472-7476-7480-7484-7488-7492-7496-7500-7504-7508-7512-7516-7520-7524-7528-7532-7536-7540-7544-7548-7552-7556-7560-7564-7568-7572-7576-7580-7584-7588-7592-7596-7600-7604-7608-7612-7616-7620-7624-7628-7632-7636-7640-7644-7648-7652-7656-7660-7664-7668-7672-7676-7680-7684-7688-7692-7696-7700-7704-7708-7712-7716-7720-7724-7728-7732-7736-7740-7744-7748-7752-7756-7760-7764-7768-7772-7776-7780-7784-7788-7792-7796-7800-7804-7808-7812-7816-7820-7824-7828-7832-7836-7840-7844-7848-7852-7856-7860-7864-7868-7872-7876-7880-7884-7888-7892-7896-7900-7904-7908-7912-7916-7920-7924-7928-7932-7936-7940-7944-7948-7952-7956-7960-7964-7968-7972-7980-7984-7988-7992-7996-8000-8004-8008-8012-8016-8020-8024-8028-8032-8036-8040-8044-8048-8052-8056-8060-8064-8068-8072-8076-8080-8084-8088-8092-8096-8100-8104-8108-8112-8116-8120-8124-8128-8132-8136-8140-8144-8148-8152-8156-8160-8164-8168-8172-8176-8180-8184-8188-8192-8196-8200-8204-8208-8212-8216-8220-8224-8228-8232-8236-8240-8244-8248-8252-8256-8260-8264-8268-8272-8276-8280-8284-8288-8292-8296-8300-8304-8308-8312-8316-8320-8324-8328-8332-8336-8340-8344-8348-8352-8356-8360-8364-8368-8372-8376-8380-8384-8388-8392-8396-8400-8404-8408-8412-8416-8420-8424-8428-8432-8436-8440-8444-8448-8452-8456-8460-8464-8468-8472-8476-8480-8484-8488-8492-8496-8500-8504-8508-8512-8516-8520-8524-8528-8532-8536-8540-8544-8548-8552-8556-8560-8564-8568-8572-8576-8580-8584-8588-8592-8596-8600-8604-8608-8612-8616-8620-8624-8628-8632-8636-8640-8644-8648-8652-8656-8660-8664-8668-8672-8676-8680-8684-8688-8692-8696-8700-8704-8708-8712-8716-8720-8724-8728-8732-8736-8740-8744-8748-8752-8756-8760-8764-8768-8772-8776-8780-8784-8788-8792-8796-8800-8804-8808-8812-8816-8820-8824-8828-8832-8836-8840-8844-8848-8852-8856-8860-8864-8868-8872-8876-8880-8884-8888-8892-8896-8900-8904-8908-8912-8916-8920-8924-8928-8932-8936-8940-8944-8948-8952-8956-8960-8964-8968-8972-8976-8980-8984-8988-8992-8996-9000-9004-9008-9012-9016-9020-9024-9028-9032-9036-9040-9044-9048-9052-9056-9060-9064-9068-9072-9076-9080-9084-9088-9092-9096-9100-9104-9108-9112-9116-9120-9124-9128-9132-9136-9140-9144-9148-9152-9156-9160-9164-9168-9172-9176-9180-9184-9188-9192-9196-9200-9204-9208-9212-9216-9220-9224-9228-9232-9236-9240-9244-9248-9252-9256-9260-9264-9268-9272-9276-9280-9284-9288-9292-9296-9300-9304-9308-9312-9316-9320-9324-9328-9332-9336-9340-9344-9348-9352-9356-9360-9364-9368-9372-9376-9380-9384-9388-9392-9396-9400-9404-9408-9412-9416-9420-9424-9428-9432-9436-9440-9444-9448-9452-9456-9460-9464-9468-9472-9476-9480-9484-9488-9492-9496-9500-9504-9508-9512-9516-9520-9524-9528-9532-9536-9540-9544-9548-9552-9556-9560-9564-9568-9572-9576-9580-9584-9588-9592-9596-9600-9604-9608-9612-9616-9620-9624-9628-9632-9636-9640-9644-9648-9652-9656-9660-9664-9668-9672-9676-9680-9684-9688-9692-9696-9700-9704-9708-9712-9716-9720-9724-9728-9732-9736-9740-9744-9748-9752-9756-9760-9764-9768-9772-9776-9780-9784-9788-9792-9796-9800-9804-9808-9812-9816-9820-9824-9828-9832-9836-9840-9844-9848-9852-9856-9860-9864-9868-9872-9876-9880-9884-9888-9892-9896-9900-9904-9908-9912-9916-9920-9924-9928-9932-9936-9940-9944-9948-9952-9956-9960-9964-9968-9972-9976-9980-9984-9988-9992-9996-10000-10004-10008-10012-10016-10020-10024-10028-10032-10036-10040-10044-10048-10052-10056-10060-10064-10068-10072-10076-10080-10084-10088-10092-10096-10100-10104-10108-10112-10116-10120-10124-10128-10132-10136-10140-10144-10148-10152-10156-10160-10164-10168-10172-10176-10180-10184-10188-10192-10196-10200-10204-10208-10212-10216-10220-10224-10228-10232-10236-10240-10244-10248-10252-10256-10260-10264-10268-10272-10276-10280-10284-10288-10292-10296-10300-10304-10308-10312-10316-10320-10324-10328-10332-10336-10340-10344-10348-10352-10356-10360-10364-10368-10372-10376-10380-10384-10388-10392-10396-10400-10404-10408-10412-10416-10420-10424-10428-10432-10436-10440-10444-10448-10452-10456-10460-10464-10468-10472-10476-10480-10484-10488-10492-10496-10500-10504-10508-10512-10516-10520-10524-10528-10532-10536-10540-10544-10548-10552-10556-10560-10564-10568-10572-10576-10580-10584-10588-10592-10596-10600-10604-10608-10612-10616-10620-10624-10628-10632-10636-10640-10644-10648-10652-10656-10660-10664-10668

Antimicrobial and Antiviral Mechanisms of Action

Inhibition of Microbial Growth Pathways in In Vitro Assays

No specific data is currently available in the public domain regarding the in vitro antimicrobial activity of this compound or its mechanisms of inhibiting microbial growth pathways.

Interference with Viral Replication Cycles and Entry Mechanisms

There is currently no available research detailing the effects of this compound on viral replication cycles or entry mechanisms.

In Vivo Mechanistic Investigations using Animal Models (Non-Clinical)

Cellular and Molecular Responses in Murine Models of Inflammation

No studies on the cellular and molecular responses to this compound in murine models of inflammation have been identified.

Target Engagement and Pathway Analysis in Pre-clinical Disease Models

Information regarding target engagement and pathway analysis of this compound in pre-clinical disease models is not currently available.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 2,4 Dihydroxyphenyl 2 P Tolylethanone and Its Analogs

Identification of Key Pharmacophoric Elements within the 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone Scaffold

The this compound scaffold possesses distinct structural features that are critical for its biological activity. A pharmacophore model for this class of compounds, particularly as tyrosinase inhibitors, typically includes a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, all arranged in a specific three-dimensional orientation. mdpi.comresearchgate.net

The 2,4-dihydroxyphenyl ring (A-ring) is a crucial pharmacophoric element. The hydroxyl groups at positions 2' and 4' can act as both hydrogen bond donors and acceptors, enabling strong interactions with the active site of target enzymes like tyrosinase. researchgate.netnih.gov The 2'-hydroxyl group, in particular, can form a hydrogen bond with a key residue in the enzyme's active site, a feature also observed in the structurally related chalcones and 4-chromanones where 2',4'-dihydroxylation is vital for antibacterial activity. nih.gov

The p-tolyl group (B-ring) contributes a significant hydrophobic region to the molecule. This lipophilic character is essential for fitting into hydrophobic pockets within the enzyme's active site. researchgate.netnih.gov The methyl group at the para-position of the B-ring further enhances this hydrophobicity.

The ethanone (B97240) linker connecting the two aromatic rings provides the appropriate spatial arrangement for the pharmacophoric features. The carbonyl group within this linker can act as a hydrogen bond acceptor, further anchoring the molecule within the active site. nih.gov The flexibility of this linker allows the molecule to adopt a favorable conformation for binding.

Pharmacophore models for tyrosinase inhibitors often highlight the importance of these features. For instance, a generated pharmacophore model for tyrosinase inhibitors identified key features including hydrogen bond acceptors, hydrogen bond donors, and hydrophobic sites, which are all present in the this compound scaffold. researchgate.net

Impact of Substituent Effects on Biological Activity and Selectivity (Mechanistic Basis)

The biological activity and selectivity of this compound analogs can be significantly modulated by introducing various substituents on the aromatic rings. The electronic and steric properties of these substituents play a critical role in influencing the molecule's interaction with its biological target.

Substituents on the 2,4-dihydroxyphenyl ring (A-ring):

Modifications on the A-ring, particularly at the 2'-position, have been shown to influence biological activity. For instance, in a study on deoxybenzoin (B349326) derivatives, substitutions at the 2'-position of the 2,4-dihydroxyphenyl ring with groups like -COOH, -(CH2)4-CH3, and -CH3 led to compounds with estrogenic activity. nih.gov This demonstrates that even minor changes to this ring can alter the biological profile of the molecule. The introduction of electron-withdrawing or electron-donating groups can affect the acidity of the phenolic hydroxyl groups, thereby influencing their ability to form hydrogen bonds.

Substituents on the p-tolyl ring (B-ring):

The lipophilicity of the B-ring is a key determinant of activity. In related chalcone (B49325) derivatives, a lipophilic substituted B-ring was found to be a pharmacophoric element for antibacterial activity. nih.gov Therefore, modifying the p-tolyl group with other lipophilic substituents could potentially enhance the activity of this compound analogs. For example, para-substituted benzaldehyde-based thiosemicarbazones have been shown to be effective tyrosinase inhibitors. nih.gov

The electronic nature of the substituents also plays a role. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues in the enzyme's active site. Conversely, electron-withdrawing groups can alter the electrostatic potential of the molecule, leading to different binding interactions.

The following table summarizes the general effects of substituents on the biological activity of related compounds:

RingSubstituent TypeGeneral Effect on ActivityMechanistic Basis
A-ring (2,4-dihydroxyphenyl) Electron-withdrawingCan alter hydrogen bonding capacityModifies the pKa of hydroxyl groups
Electron-donatingMay enhance π-π interactionsIncreases electron density of the ring
B-ring (p-tolyl) LipophilicGenerally increases activityEnhances binding to hydrophobic pockets
Electron-withdrawingCan influence binding interactionsAlters the molecule's electrostatic potential

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of this compound and its analogs is a critical factor governing their interaction with biological targets. The flexible ethanone linker allows the two aromatic rings to adopt various spatial orientations relative to each other. The preferred conformation is the one that minimizes steric hindrance and allows for optimal binding to the receptor's active site.

Development of Predictive QSAR Models for Analog Design and Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR models can be developed to predict their tyrosinase inhibitory activity, guiding the design of more potent inhibitors. sci-hub.se

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of analogs with known biological activities (e.g., IC50 values for tyrosinase inhibition) is compiled.

Descriptor Calculation: Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Support Vector Machine (SVM), or Random Forest (RF) are used to build a mathematical model that correlates the descriptors with the biological activity. sci-hub.se

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Several QSAR studies have been conducted on tyrosinase inhibitors, providing valuable insights for the design of new analogs. For example, 3D-QSAR pharmacophore models have been successfully used to identify potential tyrosinase inhibitors from databases. mdpi.comnih.gov These models can provide a visual representation of the key features required for high activity. One study on tyrosinase inhibitors developed a 3D-QSAR model (Hypo1) with a high correlation coefficient (0.933), demonstrating its predictive capability. nih.gov

The following table presents a hypothetical example of data that could be used to build a QSAR model for deoxybenzoin analogs as tyrosinase inhibitors:

CompoundLogPMolecular WeightH-bond DonorsH-bond AcceptorsIC50 (µM)
1 3.2242.272350
2 3.5256.302335
3 2.8258.243420
4 4.1284.352315
5 3.0272.282445

Rational Design and Synthesis of Novel Analogs based on SAR/QSAR Insights

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design and synthesis of novel analogs of this compound with improved biological activity. The goal is to systematically modify the lead compound to optimize its interactions with the target enzyme.

Based on the identified pharmacophoric elements, the design strategy could focus on:

Modification of the A-ring: Introducing different substituents on the 2,4-dihydroxyphenyl ring to fine-tune the hydrogen bonding capabilities and electronic properties.

Modification of the B-ring: Exploring a variety of lipophilic and electronically diverse substituents on the p-tolyl ring to enhance hydrophobic interactions and π-π stacking.

Linker Modification: Altering the length and flexibility of the ethanone linker to optimize the spatial arrangement of the two aromatic rings.

For example, based on the knowledge that para-substituted derivatives can be potent tyrosinase inhibitors, one could synthesize a series of analogs with different substituents at the para-position of the B-ring. nih.gov Similarly, inspired by the potent activity of some quinazolinone derivatives as tyrosinase inhibitors, one could explore bioisosteric replacement of the deoxybenzoin core with a quinazolinone scaffold. nih.govmdpi.com

The synthesis of these designed analogs can be achieved through established organic chemistry methods. The biological activity of the newly synthesized compounds would then be evaluated, and the results would be used to refine the SAR and QSAR models, leading to an iterative cycle of design, synthesis, and testing.

The following table shows hypothetical data for newly designed analogs and their predicted and experimental activities, illustrating the application of SAR/QSAR in drug design:

AnalogDesigned ModificationPredicted IC50 (µM)Experimental IC50 (µM)
6 4'-Chloro on B-ring1214
7 3',4'-Dichloro on B-ring810
8 4'-Methoxy on B-ring2528
9 3'-Hydroxy on A-ring1822

This iterative process of rational design, guided by SAR and QSAR studies, is a powerful strategy for the discovery of novel and more effective analogs of this compound for various therapeutic applications.

Future Research Directions and Emerging Applications of 1 2,4 Dihydroxyphenyl 2 P Tolylethanone

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

A critical direction for future research is the development of robust analytical methods for the detection and quantification of 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone and its metabolites at trace levels in complex biological matrices. Understanding the metabolic fate of this compound is essential for elucidating its mechanism of action and bioavailability.

Advanced analytical platforms are required for comprehensive metabolite profiling. mdpi.com Techniques such as Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight tandem mass spectrometry (UPLC-QTOF) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these studies. mdpi.com High-resolution mass spectrometry, in particular, is crucial for the accurate identification and structural elucidation of novel or unpredicted metabolites, preventing mischaracterization. nih.gov In vitro studies using liver microsomes or hepatocytes are standard for initial metabolite profiling, helping to identify major phase I (e.g., oxidation, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolic pathways. dovepress.comyoutube.com The data generated from these analyses can help predict the compound's behavior in vivo and guide the design of derivatives with improved metabolic stability. dovepress.com

Table 1: Advanced Analytical Techniques for the Study of this compound

Technique Application Expected Information
UPLC-QTOF MS Metabolite Identification Provides high-resolution mass data for accurate elemental composition and structural elucidation of metabolites in biological fluids. mdpi.comnih.gov
GC-MS Analysis of Volatile Derivatives Used for the profiling of smaller, more volatile metabolites after derivatization. mdpi.com
LC-NMR Definitive Structure Elucidation Provides definitive structural information of isolated metabolites, complementing mass spectrometry data. youtube.com

| Radiolabeling Studies | Mass Balance & Distribution | Use of a radiolabeled version of the compound to track its absorption, distribution, metabolism, and excretion (ADME) comprehensively. |

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

While deoxybenzoins are known for activities such as antioxidant effects and tyrosinase inhibition, the full spectrum of their biological targets remains largely unexplored. nih.govnih.gov Future research must move beyond preliminary screening to identify specific molecular targets and signaling pathways modulated by this compound.

Studies on related deoxybenzoin (B349326) derivatives have shown potential as immunosuppressive agents that induce apoptosis in activated lymph node cells, suggesting that this class of compounds could interact with key proteins in immune response pathways. nih.gov Other research has pointed to endothelium-dependent vasorelaxing effects, indicating a role in cardiovascular function. nih.gov The structural similarity of deoxybenzoins to stilbenes and dihydrochalcones suggests that they may interact with a wide array of targets associated with these natural products, including enzymes, receptors, and transcription factors involved in inflammation, cell proliferation, and metabolic regulation. nih.gov Mechanistic studies, employing techniques like flow cytometry and western blot analysis, are essential to unravel these complex interactions. nih.gov In silico modeling can also provide insight into potential biological mechanisms that can then be investigated experimentally. nih.gov

Table 2: Potential Biological Targets for Deoxybenzoin Derivatives

Target Class Specific Example(s) Potential Therapeutic Area
Enzymes Tyrosinase, Urease, Cyclooxygenases (COX) Cosmetics, Antimicrobials, Anti-inflammatory nih.govresearchgate.net
Receptors Estrogen Receptors, P2Y₁₂ Receptor Hormone-related conditions, Antiplatelet therapy researchgate.netmdpi.com
Signaling Proteins Apoptosis-related proteins (e.g., caspases) Immunosuppression, Oncology nih.gov

| Ion Channels | Voltage-gated potassium channels | Cardiovascular diseases nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Table 3: Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact
Generative Chemistry Designing novel molecules with desired properties from the ground up. iptonline.com Rapid identification of optimized lead compounds with enhanced efficacy.
Property Prediction Using algorithms to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. optibrium.comnih.gov Reduction in late-stage failures by prioritizing compounds with better safety and pharmacokinetic profiles.
Synthesis Planning Predicting efficient retrosynthetic pathways for complex molecules. iptonline.com Acceleration of the Design-Make-Test-Analyze (DMTA) cycle.

| Target Identification | Analyzing biological data to predict new protein targets for the compound. nih.gov | Discovery of novel mechanisms of action and new therapeutic indications. |

Potential Applications in Materials Science or Bio-Nanotechnology

While the primary focus of research on this compound has been therapeutic, its inherent chemical properties may open doors to applications in materials science and bionanotechnology. This remains a speculative but promising area for future investigation.

Polyphenolic compounds are known for their antioxidant and metal-chelating properties. nih.gov These characteristics could potentially be harnessed to develop functional materials. For instance, the compound could be incorporated into polymer matrices to create antioxidant packaging materials or coatings that prevent oxidative degradation. In bionanotechnology, its ability to interact with biological molecules could be utilized in the surface functionalization of nanoparticles for targeted delivery systems. AI techniques are also being applied to the discovery and design of new materials with specific properties, which could guide the exploration of this compound in non-therapeutic contexts. nih.gov Research in this area is nascent and would require significant foundational work to establish feasibility and relevance.

Comparative Studies with Natural Products and Biologically Inspired Analogs

A powerful strategy to understand the potential of this compound is through comparative studies with structurally related natural products. Deoxybenzoins are considered synthetic analogues of stilbenes (like resveratrol) and dihydrochalcones (like phloretin). nih.gov

Resveratrol (B1683913), a well-studied stilbenoid, exhibits a wide range of biological activities but suffers from poor bioavailability. nih.gov Comparative studies could reveal whether this compound offers advantages in terms of metabolic stability, cell uptake, or potency. nih.gov The key structural difference is the replacement of the ethylene (B1197577) bridge in stilbenes with a keto-methylene group in deoxybenzoins. This modification alters the molecule's three-dimensional shape and electronic properties, which in turn influences its interaction with biological targets. researchgate.net By synthesizing and evaluating a library of biologically inspired analogs with systematic modifications to the substitution patterns on both aromatic rings, researchers can build detailed structure-activity relationships (SAR). nih.gov These studies are crucial for rationally designing next-generation compounds with superior therapeutic profiles.

Table 4: Structural and Bioactivity Comparison

Feature This compound Resveratrol (Natural Stilbenoid)
Core Skeleton Deoxybenzoin (C6-C2-C6 with keto group) researchgate.net Stilbene (B7821643) (C6-C2-C6 ethylene bridge) researchgate.net
Known Activities Antioxidant, Tyrosinase inhibitor, Vasorelaxant nih.govnih.gov Antioxidant, Anti-inflammatory, Cardioprotective nih.gov
Bioavailability Not well-documented; a key area for research. Low, due to rapid metabolism. nih.gov

| Key Research Focus | Synthetic precursor for isoflavones, exploring novel targets. nih.gov | Extensive research on a wide range of biological effects. mdpi.com |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(2,4-Dihydroxyphenyl)-2-p-tolylethanone, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, where 2,4-dihydroxyacetophenone reacts with p-tolualdehyde under acidic or basic conditions. Key parameters include solvent choice (e.g., ethanol or methanol), catalyst type (e.g., thionyl chloride or NaOH), and temperature control (90–100°C for optimal ketone activation). Yield improvements are achieved by slow addition of aldehydes and inert atmosphere to minimize oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • FT-IR : Peaks at ~3200–3500 cm⁻¹ (O–H stretching of phenolic groups) and ~1650 cm⁻¹ (C=O stretching of the ethanone moiety) .
  • NMR : ¹H NMR shows doublets for aromatic protons at δ 6.2–7.2 ppm (2,4-dihydroxyphenyl) and δ 7.3–7.5 ppm (p-tolyl group). ¹³C NMR confirms the carbonyl carbon at δ 190–200 ppm .
  • MS : Molecular ion peak at m/z 242 (C₁₅H₁₄O₃) with fragmentation patterns reflecting cleavage of the ethanone bridge .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ determination) and ferric reducing antioxidant power (FRAP) .
  • Enzyme Inhibition : Fluorescence-based assays for xanthine oxidase or cyclooxygenase-2 (COX-2) to assess anti-inflammatory potential .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2 or HUVEC) to evaluate therapeutic windows .

Advanced Research Questions

Q. How can conflicting NMR data from different solvent systems be resolved for structural confirmation?

  • Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) affect phenolic proton resonance due to hydrogen bonding. Use deuterated DMSO to stabilize hydroxyl groups and reduce exchange broadening. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. For example, in DMSO-d₆, the 2,4-dihydroxyphenyl protons resolve as distinct doublets (δ 6.2–6.4 ppm), while p-tolyl protons remain shielded (δ 7.1–7.3 ppm) .

Q. What strategies optimize regioselectivity in derivatizing the 2,4-dihydroxyphenyl moiety?

  • Methodological Answer :

  • Protection-Deprotection : Use trimethylsilyl chloride (TMSCl) to protect hydroxyl groups before alkylation/acylation. Deprotect with mild acids (e.g., HCl/MeOH) post-reaction .
  • Metal Chelation : Employ Cu(I)-catalyzed click chemistry for selective modification at the 4-hydroxyl position, leveraging chelation with transition metals to direct reactivity .

Q. How does molecular docking predict interactions between this compound and cardiovascular targets like COX-2?

  • Methodological Answer :

  • Target Preparation : Retrieve COX-2 structure (PDB ID: 5KIR) and prepare via protonation state optimization (pH 7.4) .
  • Docking Protocol : Use AutoDock Vina with Lamarckian GA. Key interactions include hydrogen bonding between phenolic hydroxyls and Arg120/His90 residues, and hydrophobic contacts between the p-tolyl group and Val523 .
  • Validation : Compare docking scores with known inhibitors (e.g., celecoxib) and validate via MD simulations (100 ns) to assess binding stability .

Q. What chromatographic methods resolve degradation products under accelerated stability conditions?

  • Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Degradation products (e.g., oxidized p-tolyl derivatives) elute earlier (retention time 3–5 min) than the parent compound (8–10 min) .
  • LC-MS/MS : Confirm degradation pathways via fragmentation patterns (e.g., loss of –CH₃ or hydroxylation at the ethanone bridge) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.